(S)-(-)-3-Chloro-1-phenyl-1-propanol
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(1S)-3-chloro-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFUHAGLMZWKTF-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380701 | |
| Record name | (1S)-3-Chloro-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100306-34-1 | |
| Record name | (-)-3-Chloro-1-phenyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100306-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-3-Chloro-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-3-Chloro-1-phenyl-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-(-)-3-Chloro-1-phenyl-1-propanol
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of (S)-(-)-3-Chloro-1-phenyl-1-propanol, a key chiral intermediate in the pharmaceutical industry. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Core Chemical Properties
This compound, with the CAS number 100306-34-1, is an organochlorine compound and an aromatic alcohol.[1] Its molecular structure consists of a phenyl group and a chloroethyl group attached to a chiral carbon center bearing a hydroxyl group. This specific stereochemistry is crucial for its application in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[2]
Physical and Chemical Data
The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁ClO | [1][3] |
| Molecular Weight | 170.64 g/mol | [3][4] |
| Appearance | White to off-white solid/powder/crystal | [3][5] |
| Melting Point | 58-60 °C | [3][4][6] |
| Optical Activity | [α]¹⁹/D −25° (c = 1 in chloroform) | [3][4] |
| Optical Purity (ee) | 99% (GLC) | [3][4] |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | [5] |
Spectroscopic and Analytical Data
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.
| Data Type | Description | Reference |
| ¹H NMR | Spectrum available | [7][8] |
| ¹³C NMR | Spectrum available | [7] |
| Mass Spectrometry (MS) | GC-MS data available | [9] |
| Infrared (IR) Spectroscopy | FTIR spectrum available | [7][9] |
| SMILES String | O--INVALID-LINK--c1ccccc1 | [3][4] |
| InChI Key | JZFUHAGLMZWKTF-VIFPVBQESA-N | [1][3][4] |
Synthesis Protocols
The asymmetric synthesis of this compound is a critical process, often starting from 3-chloropropiophenone. Below are detailed experimental protocols for its preparation.
Asymmetric Hydrogenation of 3-Chloropropiophenone
This method utilizes a chiral catalyst to achieve high enantioselectivity.
Experimental Protocol:
-
Reaction Setup: In a 20 mL Schlenk tube under an argon atmosphere, combine 1.349 g (8.0 mmol) of 3-chloropropiophenone, 3.36 g (40.0 mmol) of potassium formate (HCOOK) as the hydrogen source, and 2.609 mg (4.0 µmol) of the catalyst Cp*IrCl[(S,S)-MsDPEN].[6]
-
Solvent Addition: Add 2 mL of water and 2 mL of toluene to the reaction mixture.[6]
-
Reaction Conditions: Stir the resulting mixture at 50 °C for 24 hours.[6]
-
Work-up: After the reaction is complete, wash the organic phase three times with 3 mL of water.[6]
-
Purification: Remove the toluene by distillation under reduced pressure to yield optically active this compound.[6]
-
Analysis: Confirm the optical purity of the product using Gas Chromatography (GC) analysis. This procedure has been reported to yield the product with 94% yield and 85% enantiomeric excess (ee).[6]
A logical workflow for this synthesis is depicted in the following diagram:
Caption: Workflow for the Asymmetric Hydrogenation of 3-Chloropropiophenone.
Reduction using a Chiral Boron Oxazolidine Catalyst
This alternative method employs a chiral boron oxazolidine catalyst and a borane reagent.
Experimental Protocol:
-
Catalyst Formation: Synthesize the chiral boron oxazolidine catalyst in situ from natural D-camphor derivatives and borane.[10]
-
Reduction Reaction: In a suitable reaction vessel, dissolve β-chloro-propiophenone. Add the chiral boron oxazolidine catalyst and BH₃·SMe₂ as the reducing agent.[10]
-
Product Isolation: Following the completion of the reaction, perform a suitable work-up and purification procedure to isolate the (S)-3-chloro-1-phenyl-1-propanol. This method has been reported to achieve a yield of 89% and an enantiomeric excess of 94.6%.[10]
Applications in Drug Development
This compound is a vital building block in the synthesis of several important pharmaceuticals, primarily due to its specific stereochemistry which is essential for the biological activity of the final drug molecule.[2]
Intermediate in the Synthesis of Atomoxetine
This compound is a key intermediate in the production of Atomoxetine, a selective norepinephrine reuptake inhibitor used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[2] The chirality of this compound is critical for ensuring the stereospecificity of the final Atomoxetine molecule.[2]
Precursor for Fluoxetine Synthesis
It also serves as an intermediate in the synthesis of the antidepressant (S)-fluoxetine.[10] The use of this chiral alcohol allows for a more direct and efficient synthesis of the enantiomerically pure drug.
The central role of this compound in pharmaceutical synthesis is illustrated below:
Caption: Role of this compound in API Synthesis.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
Hazard Identification
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]
-
Signal Word: Warning.[3]
-
Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338.[3]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn, including:
Storage
Store in a well-ventilated place. Keep container tightly closed. Storage class code is 11 - Combustible Solids.[3]
This technical guide provides a detailed overview of the chemical properties, synthesis, and applications of this compound. For further information, please refer to the cited sources.
References
- 1. This compound | C9H11ClO | CID 2777894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound 98 100306-34-1 [sigmaaldrich.com]
- 4. This compound 98 100306-34-1 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. (S)-3-Chloro-1-phenyl-1-propanol | 100306-34-1 [chemicalbook.com]
- 7. (S)-3-Chloro-1-phenyl-1-propanol(100306-34-1) 1H NMR spectrum [chemicalbook.com]
- 8. 3-CHLORO-1-PHENYL-1-PROPANOL | 18776-12-0 [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to (S)-(-)-3-Chloro-1-phenyl-1-propanol (CAS: 100306-34-1)
(S)-(-)-3-Chloro-1-phenyl-1-propanol, identified by CAS number 100306-34-1, is a crucial chiral building block in the fields of organic chemistry and pharmaceutical development. [1] This versatile compound is recognized as a key intermediate in the synthesis of various bioactive molecules and chiral pharmaceuticals.[1][2] Its specific stereochemistry is essential for producing enantiomerically pure compounds, which is a critical factor in enhancing the efficacy and safety of therapeutic agents.[1][2] This guide provides a comprehensive overview of its properties, synthesis, and applications for researchers and professionals in drug development.
Physicochemical and Spectroscopic Data
This compound is typically a white or off-white crystalline powder.[1] A detailed summary of its physical and chemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 100306-34-1 | [1] |
| Molecular Formula | C₉H₁₁ClO | [1][3][4] |
| Molecular Weight | 170.64 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder/solid | [1][5] |
| Melting Point | 57 - 61 °C | [1][5][6] |
| Boiling Point | 116 °C at 4 mmHg | [7] |
| Optical Rotation | [α]¹⁹/D −25° (c=1 in chloroform) | [5] |
| Purity (Assay) | ≥ 98% (GC) | [1][5] |
| Optical Purity | ee: 99% (GLC) | [5] |
| IUPAC Name | (1S)-3-chloro-1-phenylpropan-1-ol | [3] |
| Synonyms | (S)-(-)-α-(2-Chloroethyl)benzyl Alcohol |
Safety and Handling Information
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents moderate hazards. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used during handling.
| GHS Classification | |
| Pictogram | Warning |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Source | [3] |
Core Applications in Drug Development
The primary significance of this compound lies in its role as a chiral intermediate for synthesizing high-value active pharmaceutical ingredients (APIs).[1] Its specific stereoisomeric form is fundamental to the biological activity of the final drug product.
Key therapeutic areas include:
-
Antidepressants: It is a well-established intermediate for preparing potent drugs such as (S)-Fluoxetine.[8][9]
-
ADHD Treatment: It serves as a building block for Atomoxetine.[10]
-
Other Pharmaceuticals: It is also used in the synthesis of Dapoxetine.[6][11]
The compound's utility extends to the synthesis of analgesics, anti-inflammatory drugs, and agrochemicals.[1][2]
Caption: Role as a key intermediate in pharmaceutical synthesis.
Experimental Protocols: Enantioselective Synthesis
The generation of the (S)-enantiomer with high optical purity is paramount. Asymmetric reduction of the prochiral ketone, 3-chloropropiophenone, is the most common and effective strategy. Below are two detailed protocols employing different catalytic systems.
Asymmetric Transfer Hydrogenation via Iridium Catalyst
This method utilizes a well-defined iridium catalyst and a simple formate salt as the hydrogen source.
Methodology:
-
Under an argon atmosphere, combine 1.349 g (8.0 mmol) of 3-chloropropiophenone, 3.36 g (40.0 mmol) of potassium formate (HCOOK), and 2.609 mg (4.0 µmol) of the catalyst Cp*IrCl[(S,S)-MsDPEN] in a 20 mL Schlenk tube.[6]
-
Add 2 mL of water and 2 mL of toluene to the reaction system.[6]
-
Stir the resulting mixture at 50 °C for 24 hours.[6]
-
Upon completion, transfer the mixture to a separation funnel and wash the organic phase three times with 3 mL of water.[6]
-
Isolate the organic phase and remove the toluene via distillation under reduced pressure to yield the final product.[6]
-
Confirm optical purity using GC analysis. This protocol has been reported to achieve a 94% yield with 85% enantiomeric excess (ee).[6]
Caption: Workflow for Iridium-catalyzed asymmetric transfer hydrogenation.
Catalytic Asymmetric Hydrogenation via Iron-Based Catalyst
This protocol offers a more cost-effective and environmentally friendly alternative by replacing precious metals with an iron-based catalyst and using hydrogen gas directly.
Methodology:
-
Dissolve 0.5 g of β-chloro-propiophenone in 20 mL of isopropanol.[8][9]
-
Add 15 mg of the supported catalyst, Fe (S-BINAP)₂(S, S-DPENDS) / γ-Al₂O₃, to the solution.[8][9]
-
Add a sufficient amount of KOH to achieve a final concentration of 2×10⁻² mol/L.[8][9]
-
Seal the reactor, purge with high-purity nitrogen three times, and then purge with hydrogen gas three times to remove all oxygen.[8]
-
Heat the reaction to 60 °C and maintain stirring for 1.5 hours.[8][9]
-
After the reaction, cool the vessel and carefully vent the hydrogen.
-
The product yield and enantiomeric excess can be determined by gas chromatography. This process has been shown to achieve yields of up to 99% with an e.e. value of 90%.[8]
Caption: Workflow for Iron-catalyzed asymmetric hydrogenation.
Conclusion
This compound is a high-value chemical intermediate whose importance is directly tied to the production of enantiomerically pure pharmaceuticals. Its synthesis via asymmetric catalysis demonstrates key advances in green and efficient chemical manufacturing. For researchers and professionals in drug development, a thorough understanding of this compound's properties and synthetic routes is essential for the innovation and production of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C9H11ClO | CID 2777894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound 98 100306-34-1 [sigmaaldrich.com]
- 6. (S)-3-Chloro-1-phenyl-1-propanol | 100306-34-1 [chemicalbook.com]
- 7. 3-CHLORO-1-PHENYL-1-PROPANOL | 18776-12-0 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. (R)-(+)-3-Chloro-1-Phenyl-1-propanol - High-Quality API | Reliable Supply by Wanhe Pharma [wanhepharma.com]
(S)-(-)-3-Chloro-1-phenyl-1-propanol structure and stereochemistry
An In-depth Technical Guide to (S)-(-)-3-Chloro-1-phenyl-1-propanol
Abstract
This compound is a chiral alcohol that serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its specific stereochemistry is crucial for the efficacy and safety of the final drug products. This document provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, synthesis, and applications, with a focus on its role in drug development. Detailed experimental protocols and data are presented to support researchers and scientists in the pharmaceutical industry.
Chemical Structure and Stereochemistry
This compound, with the IUPAC name (1S)-3-chloro-1-phenylpropan-1-ol, is an organochlorine compound and an aromatic alcohol.[1] The molecule contains a single stereogenic center at the carbon atom bonded to the hydroxyl group (C1). The "(S)" designation in its name refers to the specific spatial arrangement of the substituents around this chiral center, as determined by the Cahn-Ingold-Prelog priority rules. The "(-)" indicates that this enantiomer is levorotatory, meaning it rotates plane-polarized light to the left.[2]
The structural formula is ClCH₂CH₂CH(C₆H₅)OH.[3] Its three-dimensional structure is fundamental to its utility as a chiral building block, ensuring stereospecificity in the synthesis of complex drug molecules.[4]
Caption: 2D representation of this compound's structure.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and use in synthetic procedures.
| Property | Value | Reference(s) |
| CAS Number | 100306-34-1 | [1][3][5] |
| Molecular Formula | C₉H₁₁ClO | [1][3] |
| Molecular Weight | 170.64 g/mol | [1][3] |
| Appearance | White to light yellow crystal powder or solid.[2] | [2][3] |
| Melting Point | 58-60 °C | [3][5] |
| Optical Rotation | [α]¹⁹/D −25°, c = 1 in chloroform | [3] |
| Optical Purity (ee) | Typically ≥98% (GLC) | [3] |
| Solubility | Sparingly soluble in water; miscible with organic solvents like ethanol, ether, and acetone. | [2] |
| Storage Temperature | Ambient temperatures | [2] |
| InChI Key | JZFUHAGLMZWKTF-VIFPVBQESA-N | [1][3] |
| SMILES String | O--INVALID-LINK--c1ccccc1 | [3] |
Synthesis and Manufacturing
The primary route for synthesizing this compound is the enantioselective reduction of 3-chloropropiophenone.[2] This transformation can be achieved using various chiral catalysts and reducing agents, including both chemical and biological methods.
Caption: General workflow for the asymmetric synthesis of the target compound.
Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation
The following protocol describes the synthesis of this compound from 3-chloropropiophenone via asymmetric transfer hydrogenation, achieving high yield and good enantiomeric excess.[5]
Materials and Equipment:
-
3-Chloropropiophenone (β-chloropropiophenone)
-
Potassium formate (HCOOK)
-
Cp*IrCl[(S,S)-MsDPEN] (catalyst)
-
Toluene
-
Deionized Water
-
Schlenk tube
-
Magnetic stirrer with heating
-
Argon or Nitrogen supply
-
Rotary evaporator
-
Gas Chromatography (GC) system for ee% analysis
Procedure:
-
Under an inert argon atmosphere, add 1.349 g (8.0 mmol) of 3-chloropropiophenone, 3.36 g (40.0 mmol) of potassium formate, and 2.609 mg (4.0 µmol) of the Cp*IrCl[(S,S)-MsDPEN] catalyst to a 20 mL Schlenk tube.[5]
-
Add 2 mL of toluene and 2 mL of deionized water to the reaction mixture.[5]
-
Stir the resulting biphasic mixture vigorously at 50 °C for 24 hours.[5]
-
Upon completion of the reaction (monitored by TLC or GC), allow the mixture to cool to room temperature.
-
Separate the organic phase and wash it three times with 3 mL of water.[5]
-
Remove the toluene from the organic phase by distillation under reduced pressure to yield the crude product.[5]
-
The final product, optically active this compound, is obtained. The reported yield is 94% with an optical purity of 85% ee as confirmed by GC analysis.[5]
Other reported methods include asymmetric hydrogenation using iron-based chiral catalysts, which can yield the product with up to 99% yield and 90% ee.[6]
Applications in Drug Development
This compound is a valuable building block in the pharmaceutical industry due to its chiral nature.[4] Its primary application is as a key intermediate in the synthesis of important drugs.
Caption: Role as an intermediate in the synthesis of key pharmaceuticals.
-
Atomoxetine: This compound is a crucial intermediate in the synthesis of Atomoxetine, a selective norepinephrine reuptake inhibitor used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[4]
-
Fluoxetine: It is also used in the preparation of the antidepressant (S)-fluoxetine.[6]
-
General Organic Synthesis: Beyond specific drugs, it is a versatile compound useful in various organic synthesis pathways where a chiral phenylpropanol backbone is required.[5][7]
Spectroscopic Data
Characterization of this compound is typically performed using standard spectroscopic techniques. Publicly available spectral data includes:
-
¹H NMR: Proton Nuclear Magnetic Resonance spectra are available for structural confirmation.[8]
-
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton.
-
FTIR: Fourier-Transform Infrared spectroscopy helps identify functional groups, such as the hydroxyl (-OH) and C-Cl bonds.
-
MS: Mass Spectrometry is used to confirm the molecular weight and fragmentation pattern.[9]
Researchers can access these spectra from various chemical databases to verify the identity and purity of their synthesized material.[8][9]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]
-
Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask, chemical-resistant gloves, and safety glasses or goggles.[3]
-
Storage: It should be stored in a well-ventilated place, and the container kept tightly closed. It is classified under Storage Class 11 for combustible solids.[3]
Always consult the material safety data sheet (MSDS) before handling this chemical.
References
- 1. This compound | C9H11ClO | CID 2777894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound 98 100306-34-1 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. (S)-3-Chloro-1-phenyl-1-propanol | 100306-34-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. (S)-3-Chloro-1-phenyl-1-propanol(100306-34-1) 1H NMR [m.chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
(S)-(-)-3-Chloro-1-phenyl-1-propanol molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides the core physicochemical properties of (S)-(-)-3-Chloro-1-phenyl-1-propanol, a compound relevant to organic synthesis.[1] Key identifiers including its molecular formula and molecular weight are presented.
Chemical Identity and Properties
This compound is an organochlorine compound and an aromatic alcohol.[2] Its key quantitative descriptors are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₁ClO | [1][2][3] |
| Molecular Weight | 170.64 g/mol | [1][3][4][5] |
| CAS Number | 100306-34-1 | [1][3] |
| Linear Formula | ClCH₂CH₂CH(C₆H₅)OH | [3][6] |
Structural and Relational Data
The relationship between the compound's name and its fundamental molecular properties is a cornerstone of chemical informatics. The following diagram illustrates this logical connection.
Figure 1: Relationship between the chemical name, molecular formula, and molecular weight.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C9H11ClO | CID 2777894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-(-)-3-氯-1-苯基-1-丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. (R)-(+)-3-Chloro-1-phenyl-1-propanol | 100306-33-0 | FC19993 [biosynth.com]
- 6. (S)-(-)-3-氯-1-苯基-1-丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Physical Properties of (S)-3-Chloro-1-phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Chloro-1-phenyl-1-propanol is a chiral alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its specific stereochemistry is crucial for the biological activity of the final products, making a thorough understanding of its physical properties essential for process development, quality control, and formulation. This technical guide provides a comprehensive overview of the known physical characteristics of (S)-3-Chloro-1-phenyl-1-propanol, supported by detailed experimental protocols for their determination.
Core Physical Properties
The physical properties of (S)-3-Chloro-1-phenyl-1-propanol are summarized in the table below. These values represent typical data reported for this compound and may vary slightly depending on the purity and the method of measurement.
| Property | Value | Notes |
| Appearance | White to off-white solid | [1] |
| Molecular Formula | C₉H₁₁ClO | [1] |
| Molecular Weight | 170.64 g/mol | [1] |
| Melting Point | 58-60 °C | [1] |
| Boiling Point | 132 °C | At reduced pressure. |
| Optical Rotation [α]D | -25° (c=1 in chloroform) | Measured at 19 °C.[1][2] |
| Solubility | Sparingly soluble in Chloroform and slightly soluble in Methanol. |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the standard methodologies for measuring the key physical properties of (S)-3-Chloro-1-phenyl-1-propanol.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry (S)-3-Chloro-1-phenyl-1-propanol is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
-
Reporting: The melting point is reported as a range of these two temperatures.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. As (S)-3-Chloro-1-phenyl-1-propanol can decompose at atmospheric pressure, its boiling point is typically determined under reduced pressure.
Methodology:
-
Apparatus Setup: A small-scale distillation apparatus is assembled, including a flask containing the sample, a condenser, a receiving flask, and a connection to a vacuum source and a manometer.
-
Heating: The sample is heated gently in a heating mantle.
-
Pressure Control: The system is evacuated to the desired pressure, which is monitored by the manometer.
-
Observation: The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This is achieved by placing the thermometer bulb at the level of the side arm leading to the condenser. The temperature at which a steady stream of distillate is collected is recorded as the boiling point at that specific pressure.
Optical Rotation Measurement
Optical rotation is the rotation of the plane of linearly polarized light as it travels through a solution of a chiral compound. It is a characteristic property of enantiomers.
Methodology:
-
Solution Preparation: A solution of (S)-3-Chloro-1-phenyl-1-propanol of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., chloroform).
-
Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent).
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l, in decimeters). The angle of rotation (α) is measured.
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) are also reported.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities are chosen for the test.
-
Procedure: A small, measured amount of (S)-3-Chloro-1-phenyl-1-propanol is added to a test tube containing a measured volume of the solvent.
-
Observation: The mixture is agitated at a constant temperature, and the sample is observed for dissolution. Solubility is often qualitatively described (e.g., soluble, sparingly soluble, insoluble) based on the amount of substance that dissolves in a given volume of solvent. For quantitative analysis, the concentration of the saturated solution can be determined using techniques like spectroscopy or chromatography.
Visualizations
To aid in the understanding of the characterization process for (S)-3-Chloro-1-phenyl-1-propanol, the following diagrams illustrate the logical workflow.
Caption: Workflow for the synthesis, purification, and physical characterization of (S)-3-Chloro-1-phenyl-1-propanol.
Caption: Logical relationships between (S)-3-Chloro-1-phenyl-1-propanol and its key physical properties.
References
A Technical Guide to the Spectroscopic Analysis of (S)-(-)-3-Chloro-1-phenyl-1-propanol
This document provides an in-depth analysis of the spectroscopic data for the chiral compound (S)-(-)-3-Chloro-1-phenyl-1-propanol, a molecule of interest in synthetic chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure
This compound is an organochlorine compound and an aromatic alcohol.[1] Its chemical structure consists of a phenyl group and a chloropropyl chain attached to a chiral carbon atom bearing a hydroxyl group.
-
Chemical Formula: C₉H₁₁ClO[1]
-
Molecular Weight: 170.64 g/mol [1]
-
CAS Number: 100306-34-1[1]
-
Appearance: Solid
-
Melting Point: 58-60 °C
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[2] For this compound, both ¹H and ¹³C NMR spectra provide detailed information about its carbon-hydrogen framework.
¹H NMR Spectral Data
The ¹H NMR spectrum reveals the electronic environment of the different protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.40 - 7.25 | m | 5H | Aromatic protons (C₆H₅) |
| 4.95 | dd | 1H | CH-OH |
| 3.80 - 3.65 | m | 2H | CH₂-Cl |
| 2.20 - 2.05 | m | 2H | CH₂ |
| 2.60 (broad) | s | 1H | OH |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 142.7 | C (aromatic, quaternary) |
| 128.5 | CH (aromatic) |
| 127.8 | CH (aromatic) |
| 125.9 | CH (aromatic) |
| 72.3 | CH-OH |
| 41.8 | CH₂ |
| 40.5 | CH₂-Cl |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 3000 - 2850 | Medium | C-H stretch (aliphatic) |
| 1495, 1450 | Medium | C=C stretch (aromatic ring) |
| 1050 | Strong | C-O stretch (alcohol) |
| 750 - 690 | Strong | C-H bend (monosubstituted benzene) |
| 700 - 600 | Medium | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[4]
| m/z | Relative Intensity (%) | Assignment |
| 170/172 | ~3:1 | [M]⁺ (Molecular ion) |
| 134 | [M - HCl]⁺ | |
| 107 | 100 (Base Peak) | [C₆H₅CHOH]⁺ |
| 79 | [C₆H₇]⁺ | |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[5] The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.[6] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[2]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure high-resolution spectra.[7]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a larger sample concentration (50-100 mg) and longer acquisition times may be necessary due to the lower natural abundance of the ¹³C isotope.[5]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
IR Spectroscopy Protocol
-
Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[8] Apply a drop of this solution to a salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[8]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be taken and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[9]
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.[10]
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (a radical cation).[11]
-
Mass Analysis: The positively charged ions are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.[11]
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The most intense peak is designated as the base peak and assigned a relative abundance of 100%.[4][11]
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for spectroscopic analysis.
Caption: Key fragmentation pathways in mass spectrometry.
References
- 1. This compound | C9H11ClO | CID 2777894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. amherst.edu [amherst.edu]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. books.rsc.org [books.rsc.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. webassign.net [webassign.net]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to (S)-(-)-3-Chloro-1-phenyl-1-propanol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-3-Chloro-1-phenyl-1-propanol is a chiral alcohol of significant interest in the pharmaceutical industry, primarily serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific structure is crucial for the efficacy of the final drug products. This technical guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its synthesis via asymmetric hydrogenation and enzymatic resolution, and a summary of its spectroscopic data for characterization.
Chemical and Physical Properties
This compound, with the IUPAC name (1S)-3-chloro-1-phenylpropan-1-ol , is a white to off-white crystalline solid.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (1S)-3-chloro-1-phenylpropan-1-ol | [2] |
| Synonyms | (S)-(-)-α-(2-Chloroethyl)benzyl alcohol | [3][4] |
| CAS Number | 100306-34-1 | [2] |
| Molecular Formula | C₉H₁₁ClO | [2] |
| Molecular Weight | 170.64 g/mol | [5] |
| Melting Point | 58-60 °C | [5] |
| Optical Activity | [α]¹⁹/D −25° (c = 1 in chloroform) | [5] |
| Appearance | White to Almost white powder to crystal | [3] |
| Purity (typical) | >98.0% (GC), ee: 99% (GLC) | [3][5] |
Spectroscopic Data
Accurate characterization of this compound is essential for its use in pharmaceutical synthesis. Below is a summary of its key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | ¹³C NMR |
| Awaited experimental data. | Awaited experimental data. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| Awaited experimental data. | O-H stretch (broad) |
| Awaited experimental data. | C-H stretch (aromatic) |
| Awaited experimental data. | C-H stretch (aliphatic) |
| Awaited experimental data. | C=C stretch (aromatic) |
| Awaited experimental data. | C-O stretch |
| Awaited experimental data. | C-Cl stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Proposed Fragment |
| Awaited experimental data. | [M]⁺ | |
| 107 | 100 | [C₇H₇O]⁺ (Loss of CH₂CH₂Cl) |
| 79 | High | [C₆H₇]⁺ |
| 77 | High | [C₆H₅]⁺ |
Synthesis Protocols
The enantioselective synthesis of this compound is critical for its application in the pharmaceutical industry. Two primary methods, asymmetric hydrogenation and enzymatic kinetic resolution, are detailed below.
Asymmetric Hydrogenation of 3-Chloropropiophenone
This method involves the direct, stereoselective reduction of the prochiral ketone, 3-chloropropiophenone, using a chiral catalyst.
Experimental Protocol:
-
Materials: 3-chloropropiophenone, isopropanol, supported iron-based chiral catalyst (e.g., Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃), potassium hydroxide (KOH), hydrogen gas (H₂), nitrogen gas (N₂).
-
Procedure:
-
Dissolve 0.5 g of 3-chloropropiophenone in 20 mL of isopropanol in a high-pressure reactor.
-
Add 15 mg of the supported iron-based chiral catalyst.
-
Add a specific amount of KOH to achieve the desired concentration (e.g., 2 x 10⁻² mol/L).
-
Seal the reactor and purge with high-purity N₂ three times, followed by purging with H₂ three times.
-
Pressurize the reactor with H₂ to 1.2 MPa.
-
Heat the reaction mixture to 60 °C and stir for 1.5 hours.
-
After the reaction is complete, cool the reactor, and carefully release the pressure.
-
The product can be isolated and purified by standard techniques, and the yield and enantiomeric excess (e.e.) are determined by gas chromatography.
-
-
Results: This method can achieve high yields (up to 99%) and good enantiomeric excess (up to 90%).[6]
Chemoenzymatic Synthesis via Enzymatic Kinetic Resolution
This approach utilizes an enzyme to selectively acylate one enantiomer of a racemic mixture of 3-chloro-1-phenyl-1-propanol, allowing for the separation of the (S)-enantiomer.
Experimental Protocol:
-
Materials: Racemic 1-acetoxy-3-chloro-1-phenylpropane, phosphate buffer (0.1 M, pH 7.2), Lipase P "Amano", ether, magnesium sulfate.
-
Procedure:
-
To a flask, add 213 mg (1 mmol) of racemic 1-acetoxy-3-chloro-1-phenylpropane.
-
Add 10 mL of 0.1 M phosphate buffer (pH 7.2) and 213 mg of Lipase P "Amano".
-
Stir the mixture at 36 °C. The reaction progress is monitored by gas chromatography.
-
When the conversion reaches approximately 50% (typically after 4 days), stop the reaction.
-
Extract the reaction mixture twice with 10 mL of ether.
-
Combine the ether layers, wash with water, and dry over magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Separate the components by silica gel column chromatography (developer: hexane/ethyl acetate = 40:1 v/v). The unreacted (S)-(-)-1-acetoxy-3-chloro-1-phenylpropane is recovered first, followed by the (R)-(+)-3-chloro-1-phenyl-propanol. The desired (S)-enantiomer of the alcohol can be obtained by hydrolysis of the corresponding acetate.
-
Applications in Drug Development
This compound is a valuable chiral intermediate in the synthesis of several pharmaceuticals. Its primary applications include:
-
Dapoxetine: A selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1]
-
Atomoxetine: A norepinephrine reuptake inhibitor used for the treatment of attention deficit hyperactivity disorder (ADHD).[7]
-
Fluoxetine: A well-known antidepressant.[6]
The stereochemistry of this compound is critical in these syntheses, as the biological activity of the final API is often dependent on a specific enantiomer.
Safety and Handling
This compound is classified as a hazardous substance. The following GHS hazard statements apply:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[5] It should be stored in a well-ventilated place.
Visualized Workflows
Asymmetric Hydrogenation Workflow
Caption: Asymmetric hydrogenation of 3-chloropropiophenone.
Enzymatic Kinetic Resolution Workflow
Caption: Chemoenzymatic synthesis via enzymatic kinetic resolution.
References
- 1. (S)-3-Chloro-1-phenyl-1-propanol(100306-34-1) 1H NMR [m.chemicalbook.com]
- 2. This compound | C9H11ClO | CID 2777894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
Chiral Properties of 3-Chloro-1-phenyl-1-propanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-1-phenyl-1-propanol is a pivotal chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereochemistry is crucial for the pharmacological activity of several drugs, including antidepressants and agents for treating premature ejaculation. This technical guide provides a comprehensive overview of the chiral properties of 3-Chloro-1-phenyl-1-propanol, including its synthesis, resolution, and analytical characterization. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.
Introduction
Chirality plays a paramount role in drug efficacy and safety. The differential interaction of enantiomers with biological systems necessitates the development of stereoselective synthetic methods. 3-Chloro-1-phenyl-1-propanol possesses a single stereocenter, existing as (R)- and (S)-enantiomers. These enantiomers serve as key intermediates in the synthesis of prominent drugs such as (S)-Fluoxetine, (R)-Atomoxetine, and (S)-Dapoxetine. The therapeutic effect of these drugs is critically dependent on the specific stereoisomer used. This guide delves into the synthesis of enantiomerically pure 3-Chloro-1-phenyl-1-propanol and the analytical techniques for assessing its chiral purity.
Physicochemical and Chiral Properties
The enantiomers of 3-Chloro-1-phenyl-1-propanol exhibit identical physical properties, with the exception of their interaction with plane-polarized light. The quantitative data for the individual enantiomers are summarized in Table 1.
| Property | (R)-(+)-3-Chloro-1-phenyl-1-propanol | (S)-(-)-3-Chloro-1-phenyl-1-propanol |
| CAS Number | 100306-33-0 | 100306-34-1 |
| Molecular Formula | C₉H₁₁ClO | C₉H₁₁ClO |
| Molecular Weight | 170.64 g/mol | 170.64 g/mol |
| Melting Point | 59 °C | 58-60 °C |
| Specific Optical Rotation | +23° to +29° (c=1 in Chloroform) | -25° (c=1 in Chloroform) |
| Appearance | White to yellow crystalline powder | White solid |
Synthesis of Enantiopure 3-Chloro-1-phenyl-1-propanol
The preparation of enantiomerically pure 3-Chloro-1-phenyl-1-propanol can be achieved through two primary strategies: asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis via Catalytic Reduction
The most common approach for the asymmetric synthesis of 3-Chloro-1-phenyl-1-propanol is the enantioselective reduction of the prochiral ketone, 3-chloropropiophenone. This transformation can be effectively catalyzed by chiral oxazaborolidines (CBS catalysts) or other chiral catalysts.
This protocol describes the in-situ generation of the CBS catalyst followed by the asymmetric reduction of 3-chloropropiophenone.
Materials:
-
(1S, 2R)-(-)-cis-1-amino-2-indanol
-
Tetrabutylammonium borohydride (TBABH)
-
Methyl iodide
-
3-chloropropiophenone
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve (1S, 2R)-(-)-cis-1-amino-2-indanol (5-20 mol%) in anhydrous THF.
-
Add tetrabutylammonium borohydride (1.0 equivalent) and methyl iodide (1.0 equivalent) to the solution. Stir the mixture at room temperature to generate the borane source and the oxazaborolidine catalyst in situ.
-
Cool the reaction mixture to a specified temperature (e.g., 0 °C or -20 °C) to enhance enantioselectivity.
-
Slowly add a solution of 3-chloropropiophenone (1.0 equivalent) in anhydrous THF to the catalyst mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol, followed by 3 M HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired enantiomer of 3-Chloro-1-phenyl-1-propanol.
Chiral Resolution via Lipase-Catalyzed Transesterification
Kinetic resolution of racemic 3-Chloro-1-phenyl-1-propanol can be achieved using lipases, which selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
Materials:
-
Racemic 3-Chloro-1-phenyl-1-propanol
-
Lipase (e.g., from Pseudomonas cepacia or Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Organic solvent (e.g., toluene, hexane)
-
Silica gel for column chromatography
Procedure:
-
Dissolve racemic 3-Chloro-1-phenyl-1-propanol in an appropriate organic solvent.
-
Add the lipase and the acyl donor to the solution.
-
Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion to achieve high ee for both the unreacted alcohol and the ester.
-
Filter off the enzyme.
-
Separate the unreacted alcohol from the acylated product by silica gel column chromatography.
-
The acylated enantiomer can be hydrolyzed back to the alcohol if desired.
Analytical Methods for Chiral Purity Determination
The enantiomeric purity of 3-Chloro-1-phenyl-1-propanol is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Chiral HPLC Method
-
Column: Chiral stationary phases (CSPs) are essential for separating enantiomers. Common choices include polysaccharide-based columns such as Chiralcel OD-H or Chiralpak AD-H.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm) is commonly employed.
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.
Applications in Drug Synthesis and Signaling Pathways
The enantiomers of 3-Chloro-1-phenyl-1-propanol are crucial precursors for several important pharmaceuticals. The following diagrams illustrate the synthetic workflow and the signaling pathways of the final drug products.
Synthesis of (S)-Fluoxetine and (S)-Dapoxetine
(S)-3-Chloro-1-phenyl-1-propanol is a key intermediate in the synthesis of the selective serotonin reuptake inhibitors (SSRIs) (S)-Fluoxetine and (S)-Dapoxetine.
Caption: Synthetic pathway to (S)-Fluoxetine and (S)-Dapoxetine.
Fluoxetine and Dapoxetine are Selective Serotonin Reuptake Inhibitors (SSRIs). They function by blocking the serotonin transporter (SERT) in the presynaptic neuron, which leads to an increased concentration of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission.
Caption: Signaling pathway of SSRIs like Fluoxetine and Dapoxetine.
Synthesis of (R)-Atomoxetine
(R)-3-Chloro-1-phenyl-1-propanol is a key intermediate in the synthesis of (R)-Atomoxetine, a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of ADHD.
Caption: Synthetic pathway to (R)-Atomoxetine.
Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI). It blocks the norepinephrine transporter (NET) in the presynaptic neuron, leading to an increased concentration of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex. This enhances noradrenergic neurotransmission.
Caption: Signaling pathway of NRIs like Atomoxetine.
Conclusion
The chiral properties of 3-Chloro-1-phenyl-1-propanol are of significant importance in the pharmaceutical industry. The ability to produce this intermediate in high enantiomeric purity is essential for the synthesis of several key drugs. This guide has provided a detailed overview of the synthesis, resolution, and analysis of the enantiomers of 3-Chloro-1-phenyl-1-propanol, along with insights into their application in the synthesis of important APIs and the mechanisms of action of these drugs. The provided experimental protocols and diagrams serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
The Cornerstone of Modern Antidepressants: A Technical Guide to (S)-(-)-3-Chloro-1-phenyl-1-propanol
An In-depth Review of the Discovery, Synthesis, and Application of a Key Chiral Intermediate
(S)-(-)-3-Chloro-1-phenyl-1-propanol , a chiral alcohol, stands as a pivotal building block in the synthesis of several widely prescribed pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor atomoxetine. Its stereochemistry is crucial for the biological activity of these drugs, making its efficient and enantioselective synthesis a significant focus of research and development in the pharmaceutical industry. This technical guide provides a comprehensive overview of the history, discovery, and synthetic methodologies for producing this vital chiral intermediate, tailored for researchers, scientists, and drug development professionals.
Historical Perspective and Discovery
The importance of this compound is intrinsically linked to the development of modern antidepressants. While the racemic form of 3-chloro-1-phenyl-1-propanol has been known for longer as a chemical intermediate, the significance of the (S)-enantiomer emerged with the push towards enantiopure pharmaceuticals in the latter half of the 20th century. The recognition that different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles spurred the development of asymmetric synthesis and chiral resolution techniques. The demand for enantiomerically pure this compound surged with the commercial success of drugs like fluoxetine and atomoxetine, solidifying its status as a critical chiral intermediate in medicinal chemistry.
Synthetic Methodologies
The synthesis of this compound with high enantiomeric purity is a key challenge addressed by several distinct strategies. The primary approaches involve the asymmetric reduction of the prochiral ketone, 3-chloropropiophenone, and the kinetic resolution of racemic 3-chloro-1-phenyl-1-propanol.
Asymmetric Reduction of 3-Chloropropiophenone
The direct, enantioselective reduction of 3-chloropropiophenone is a highly efficient route to this compound. This approach utilizes chiral catalysts to control the stereochemical outcome of the reduction.
One of the most celebrated methods for asymmetric ketone reduction is the Corey-Itsuno reduction, which employs a chiral oxazaborolidine catalyst. This method is renowned for its high enantioselectivity and predictable stereochemical outcome.
Experimental Protocol: Corey-Itsuno Reduction of 3-Chloropropiophenone
-
Catalyst Preparation (in situ): A solution of (S)-(-)-2-methyl-CBS-oxazaborolidine (0.1 to 10 mol%) in anhydrous tetrahydrofuran (THF) is cooled to 0-25 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Borane Addition: A solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (typically 1.0-1.5 equivalents) in THF is slowly added to the catalyst solution. The mixture is stirred for 10-15 minutes to allow for the formation of the active catalyst-borane complex.
-
Substrate Addition: A solution of 3-chloropropiophenone in anhydrous THF is added dropwise to the reaction mixture at a controlled temperature (often between -20 °C and 0 °C) to maintain the enantioselectivity.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within a few hours.
-
Quenching and Workup: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by 1 M hydrochloric acid. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Another powerful technique involves the use of transition metal catalysts complexed with chiral ligands for the asymmetric hydrogenation of 3-chloropropiophenone. Iron-based chiral catalysts have shown considerable promise in this regard.[1]
Experimental Protocol: Asymmetric Hydrogenation with an Iron-Based Catalyst [1]
-
Reaction Setup: In a high-pressure reactor, 3-chloropropiophenone (1 equivalent) is dissolved in a suitable solvent such as isopropanol.
-
Catalyst and Base Addition: A chiral iron catalyst, for example, Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃ (catalytic amount), and a base like potassium hydroxide (KOH) are added to the solution.[1]
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specific pressure (e.g., 1.2 MPa). The reaction mixture is stirred at a controlled temperature (e.g., 60 °C) for a set period (e.g., 1.5 hours).[1]
-
Workup and Purification: After releasing the hydrogen pressure, the catalyst is filtered off. The filtrate is concentrated, and the residue is worked up by extraction with an organic solvent. The organic phase is then dried and concentrated to yield the product, which can be further purified by chromatography or crystallization.
Enzymatic Kinetic Resolution
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This approach often employs enzymes, such as lipases, which selectively catalyze the transformation of one enantiomer, leaving the other unreacted.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Chloro-1-phenyl-1-propanol
-
Reaction Mixture: Racemic 3-chloro-1-phenyl-1-propanol is dissolved in a suitable organic solvent (e.g., hexane). An acyl donor, such as vinyl acetate, is added to the mixture.
-
Enzyme Addition: A lipase, for example, from Pseudomonas fluorescens or Candida antarctica lipase B (CAL-B), is added to the reaction mixture.
-
Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 30-45 °C) with gentle agitation.
-
Monitoring: The progress of the reaction is monitored by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both components.
-
Separation: Once the desired conversion is reached, the enzyme is filtered off. The filtrate contains the unreacted this compound and the acylated (R)-enantiomer. These two compounds can be separated by column chromatography.
-
Hydrolysis (Optional): The separated (R)-ester can be hydrolyzed back to (R)-(+)-3-Chloro-1-phenyl-1-propanol using a base or another enzymatic method if the (R)-enantiomer is also desired.
Quantitative Data Summary
The following tables summarize the quantitative data for the different synthetic methods described.
Table 1: Asymmetric Reduction of 3-Chloropropiophenone
| Method | Catalyst | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Corey-Itsuno | (S)-CBS-oxazaborolidine | BH₃·SMe₂ | THF | >90 | >95 | General Literature |
| Asymmetric Hydrogenation | Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃ | H₂ | Isopropanol | 99 | 90 | [1] |
Table 2: Enzymatic Kinetic Resolution of (±)-3-Chloro-1-phenyl-1-propanol
| Enzyme | Acyl Donor | Solvent | (S)-Alcohol Yield (%) | (S)-Alcohol e.e. (%) | Reference |
| Pseudomonas fluorescens Lipase | Vinyl Acetate | Hexane | ~45-50 | >98 | General Literature |
| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Toluene | ~45-50 | >99 | General Literature |
Application in Pharmaceutical Synthesis
The primary application of this compound is as a key chiral precursor in the synthesis of important active pharmaceutical ingredients (APIs).
Synthesis of (S)-Atomoxetine
Atomoxetine, a selective norepinephrine reuptake inhibitor used for the treatment of ADHD, is synthesized from this compound. The synthesis involves the displacement of the chloro group with methylamine, followed by an O-arylation reaction.
Caption: Synthetic pathway from this compound to (S)-Atomoxetine.
Synthesis of (S)-Fluoxetine
(S)-Fluoxetine, the active enantiomer of the widely known antidepressant Prozac®, is also synthesized from this compound. The synthesis typically involves the conversion of the alcohol to a better leaving group, followed by nucleophilic substitution with the sodium salt of 4-(trifluoromethyl)phenol.
Caption: Synthetic pathway from this compound to (S)-Fluoxetine.
Signaling Pathways of Derived Pharmaceuticals
The biological activity of the drugs derived from this compound is a direct consequence of their interaction with specific neurotransmitter transporters.
Mechanism of Action of Atomoxetine
Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI). It blocks the norepinephrine transporter (NET) in the presynaptic neuron, leading to an increase in the concentration of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex. This enhancement of noradrenergic signaling is believed to be the primary mechanism for its therapeutic effects in ADHD.
Caption: Atomoxetine's mechanism of action as a norepinephrine reuptake inhibitor.
Mechanism of Action of Fluoxetine
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI). It specifically blocks the serotonin transporter (SERT) on the presynaptic neuron. This inhibition prevents the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors. This modulation of serotonergic neurotransmission is the basis for its antidepressant effects. Chronic administration of fluoxetine can also lead to downstream effects, including the activation of signaling pathways like the MAPK/ERK pathway.
Caption: Fluoxetine's mechanism as a selective serotonin reuptake inhibitor.
Conclusion
This compound is a quintessential example of a chiral intermediate whose development has been driven by the demands of the pharmaceutical industry. The evolution of efficient and highly enantioselective synthetic methods, from asymmetric catalysis to enzymatic resolutions, has been crucial in making enantiopure drugs like atomoxetine and fluoxetine accessible. For researchers and professionals in drug development, a thorough understanding of the synthesis and properties of this key building block is essential for the continued innovation of chiral therapeutics. The methodologies and data presented in this guide offer a solid foundation for further exploration and application in the synthesis of novel and improved pharmaceuticals.
References
Methodological & Application
Application Note: Asymmetric Synthesis of (S)-(-)-3-Chloro-1-phenyl-1-propanol
Abstract
(S)-(-)-3-Chloro-1-phenyl-1-propanol is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the antidepressant (S)-fluoxetine. The enantioselective reduction of 3-chloropropiophenone is a critical step in obtaining this valuable compound with high optical purity. This application note details and compares three prominent methods for this asymmetric synthesis: Corey-Itsuno-Shibata (CBS) reduction, biocatalytic reduction, and catalytic asymmetric hydrogenation. A detailed experimental protocol for the widely-used CBS reduction is provided, along with a comparative summary of the performance of each method. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry due to the often differing physiological activities of enantiomers. This compound serves as a crucial building block for several active pharmaceutical ingredients (APIs). Consequently, the development of efficient, scalable, and highly enantioselective methods for its synthesis from the prochiral ketone, 3-chloropropiophenone, is an area of significant research interest. This note evaluates three distinct and effective approaches to achieve this transformation.
Comparative Data of Synthesis Methods
The following table summarizes the quantitative data for the different methods of synthesizing this compound.
| Method | Catalyst | Reducing Agent/Conditions | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Corey-Itsuno-Shibata (CBS) Reduction | (R)-α,α-diphenyl-2-pyrrolidinemethanol | Borane Amine Complex | 93.8 | 87.7 | [1] |
| (1R,2S)-2-amino-1,2-diphenylethanol | Borane Amine Complex | 88.3 | 81.6 | [1] | |
| (1R,2R)-1-amino-2-indanol | Borane Amine Complex | 91.2 | 85.3 | [1] | |
| Biocatalytic Reduction | Acetobacter sp. CCTCC M209061 (immobilized) | Whole-cell bioreduction in a biphasic system | 93.3 | >99.0 | |
| Catalytic Asymmetric Hydrogenation | Supported iron-based chiral catalyst | H₂, 1.2 MPa, 60 °C, in isopropanol with KOH | 99 | 90 |
Experimental Protocols
Corey-Itsuno-Shibata (CBS) Asymmetric Reduction
This protocol describes the enantioselective reduction of 3-chloropropiophenone to this compound using an oxazaborolidine catalyst, a method known for its high enantioselectivity and reliability.[2][3]
Materials:
-
3-chloropropiophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (as a 1M solution in toluene or prepared in situ)
-
Borane dimethyl sulfide complex (BMS, BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, a dry round-bottom flask equipped with a magnetic stir bar is charged with a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.05 to 0.1 equivalents) in anhydrous THF.
-
Borane Addition: The flask is cooled to 0°C in an ice bath. Borane dimethyl sulfide complex (approximately 0.6 to 1.0 equivalents) is added dropwise to the catalyst solution while maintaining the temperature. The mixture is stirred for 10-15 minutes.
-
Substrate Addition: A solution of 3-chloropropiophenone (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0°C over a period of 30 minutes.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within a few minutes to a few hours at room temperature.[4]
-
Quenching: Once the reaction is complete, the flask is cooled again in an ice bath, and the reaction is carefully quenched by the slow, dropwise addition of methanol to destroy the excess borane.
-
Work-up: The mixture is then warmed to room temperature, and 1 M HCl is added. The aqueous layer is extracted three times with ethyl acetate or diethyl ether.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate or sodium sulfate. The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel to yield pure this compound.
-
Characterization: The yield, enantiomeric excess (determined by chiral HPLC or GC), and spectroscopic data (¹H NMR, ¹³C NMR) of the final product are determined.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the experimental workflow for the Corey-Itsuno-Shibata (CBS) reduction of 3-chloropropiophenone.
Caption: Experimental workflow for the CBS reduction.
Conclusion
The asymmetric synthesis of this compound can be effectively achieved through several methodologies. The biocatalytic approach using Acetobacter sp. offers exceptional enantioselectivity (>99% e.e.). The catalytic asymmetric hydrogenation provides a very high chemical yield (99%) with good enantioselectivity (90%). The Corey-Itsuno-Shibata reduction represents a versatile and widely adopted method that delivers good to excellent yields and high enantioselectivity, with the advantage of being a well-established and predictable chemical transformation. The choice of method will depend on the specific requirements of the synthesis, including scalability, cost of reagents and catalyst, and the desired level of enantiopurity. The provided protocol for the CBS reduction offers a reliable starting point for laboratory-scale synthesis of this important chiral intermediate.
References
Application Notes and Protocols for the Asymmetric Reduction of 3-Chloropropiophenone to (S)-3-chloro-1-phenylpropanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-chloro-1-phenylpropanol is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI), (S)-fluoxetine. The enantioselective reduction of the prochiral ketone, 3-chloropropiophenone, is a critical step in accessing this valuable building block with high optical purity. This document provides detailed application notes and protocols for several effective methods to achieve this asymmetric reduction, including biocatalysis, Corey-Bakshi-Shibata (CBS) reduction, and catalytic asymmetric (transfer) hydrogenation.
Methods Overview
Several robust methods have been developed for the asymmetric reduction of 3-chloropropiophenone. The choice of method often depends on factors such as desired enantioselectivity, scalability, cost of reagents and catalysts, and available laboratory equipment.
-
Biocatalysis: Utilizes enzymes, either as whole cells or isolated proteins, to perform highly selective reductions. This method is often characterized by exceptional enantioselectivity under mild reaction conditions.
-
Corey-Bakshi-Shibata (CBS) Reduction: A powerful and widely used method employing a chiral oxazaborolidine catalyst to achieve high enantiomeric excess for a broad range of ketones.[1][2][3]
-
Catalytic Asymmetric Hydrogenation: Employs chiral transition metal complexes, such as those based on ruthenium or iridium, to catalyze the addition of hydrogen across the carbonyl group with high stereocontrol.
-
Asymmetric Transfer Hydrogenation: A variation of catalytic hydrogenation that uses a hydrogen donor molecule, such as isopropanol or formic acid, in place of gaseous hydrogen.
Data Presentation
The following tables summarize quantitative data for various methods of asymmetric reduction of 3-chloropropiophenone.
Table 1: Biocatalytic Reduction of 3-Chloropropiophenone
| Catalyst | Substrate Conc. (mM) | Temp. (°C) | pH | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Ref. |
| Saccharomyces cerevisiae reductase (YOL151W) | 30 | 40 | 7.5-8.0 | - | >99 (conversion) | 100 | [4] |
Table 2: Corey-Bakshi-Shibata (CBS) Reduction of 3-Chloropropiophenone
| Catalyst | Reducing Agent | Solvent | Temp. (°C) | Reaction Time | Yield (%) | Enantiomeric Excess (ee, %) | Ref. |
| Chiral Oxazaborolidine | BH₃·Me₂S | - | - | - | 89 | 94.6 | [5] |
| Chiral Oxazaborolidine | - | - | - | - | Good | 98.6 | [6] |
Table 3: Catalytic Asymmetric (Transfer) Hydrogenation of 3-Chloropropiophenone
| Catalyst | Hydrogen Source | Base/Additive | Solvent | Temp. (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Ref. |
| Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃ | H₂ | KOH | Isopropanol | 60 | 1.2 | 1.5 | 99 | 90 | [5][6] |
| Cp*IrCl[(S,S)-MsDPEN] | HCOOK | - | Water/Toluene | 50 | - | 24 | 94 | 85 | [7] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction using Saccharomyces cerevisiae Reductase
This protocol is based on the use of the yeast reductase YOL151W, which has shown excellent activity and enantioselectivity for the reduction of 3-chloropropiophenone.[4]
Materials:
-
Recombinant E. coli expressing Saccharomyces cerevisiae reductase (YOL151W)
-
3-chloropropiophenone
-
Glucose
-
NADP⁺
-
Glucose dehydrogenase (GDH)
-
Phosphate buffer (pH 7.5-8.0)
-
NaOH solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
-
Chiral HPLC or GC system for ee determination
Procedure:
-
Enzyme Preparation: Cultivate the recombinant E. coli cells expressing the YOL151W reductase. Harvest the cells by centrifugation and prepare a cell-free extract or use whole cells as the biocatalyst.
-
Reaction Setup: In a suitable reaction vessel, prepare a buffered solution (pH 7.5-8.0) containing the biocatalyst (whole cells or cell-free extract).
-
Cofactor Regeneration System: Add glucose, NADP⁺, and glucose dehydrogenase to the reaction mixture. The GDH will oxidize glucose to regenerate the NADPH consumed by the reductase.
-
Substrate Addition: Dissolve 3-chloropropiophenone in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the reaction mixture to a final concentration of 30 mM.
-
Reaction: Incubate the reaction mixture at 40°C with agitation. Monitor the pH of the reaction and adjust it to the range of 7.0-7.5 by the occasional addition of NaOH solution.[4]
-
Work-up: After the reaction is complete (as determined by TLC or HPLC), extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography if necessary. Determine the enantiomeric excess of the (S)-3-chloro-1-phenylpropanol by chiral HPLC or GC analysis.
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction
This protocol provides a general procedure for the CBS reduction, which is known for its high enantioselectivity.[1][2][3]
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (or other appropriate CBS catalyst)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
3-chloropropiophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1N HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Schlenk flask and inert gas line (Argon or Nitrogen)
-
Dry ice/acetone bath
-
Rotary evaporator
-
Chiral HPLC or GC system for ee determination
Procedure:
-
Reaction Setup: Under an inert atmosphere, charge a dry Schlenk flask with a solution of the (S)-2-Methyl-CBS-oxazaborolidine catalyst (5-10 mol%) in anhydrous THF.
-
Borane Addition: Cool the flask to 0°C and add the borane-dimethyl sulfide complex or borane-THF complex (0.6-1.0 equivalents) dropwise. Stir the mixture at 0°C for 10 minutes.
-
Substrate Addition: Cool the reaction mixture to -20°C to -30°C. Add a solution of 3-chloropropiophenone (1.0 equivalent) in anhydrous THF dropwise over a period of 30 minutes.
-
Reaction: Stir the reaction mixture at -20°C to -30°C. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise at the reaction temperature to quench the excess borane.
-
Work-up: Allow the mixture to warm to room temperature. Add 1N HCl and stir for 30 minutes. Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess of the (S)-3-chloro-1-phenylpropanol by chiral HPLC or GC analysis.
Protocol 3: Catalytic Asymmetric Transfer Hydrogenation
This protocol is based on the use of a Cp*IrCl[(S,S)-MsDPEN] catalyst with potassium formate as the hydrogen source.[7]
Materials:
-
Cp*IrCl[(S,S)-MsDPEN] catalyst
-
3-chloropropiophenone
-
Potassium formate (HCOOK)
-
Toluene
-
Water
-
Schlenk tube
-
Argon or Nitrogen source
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Chiral GC system for ee determination
Procedure:
-
Reaction Setup: To a 20 mL Schlenk tube under an argon atmosphere, add the Cp*IrCl[(S,S)-MsDPEN] catalyst (e.g., 4.0 µmol).
-
Reagent Addition: Add 3-chloropropiophenone (e.g., 8.0 mmol) and potassium formate (40.0 mmol) to the Schlenk tube.
-
Solvent Addition: Add water (2 mL) and toluene (2 mL) to the reaction mixture.
-
Reaction: Stir the resulting mixture at 50°C for 24 hours.[7]
-
Work-up: Upon completion of the reaction, separate the organic phase and wash it three times with 3 mL of water.
-
Isolation: Remove the toluene from the organic phase by distillation under reduced pressure to obtain the optically active (S)-3-chloro-1-phenylpropanol.[7]
-
Analysis: Determine the optical purity of the product by chiral GC analysis.
Visualizations
References
- 1. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 2. nobelprize.org [nobelprize.org]
- 3. Enzyme-catalyzed regio- and enantioselective ketone reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. youtube.com [youtube.com]
- 7. Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantiosele… [ouci.dntb.gov.ua]
Application Notes and Protocols for the Synthesis of (S)-(-)-3-Chloro-1-phenyl-1-propanol
Introduction
(S)-(-)-3-Chloro-1-phenyl-1-propanol is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI), (S)-fluoxetine. The stereochemistry of this alcohol is crucial for the efficacy of the final active pharmaceutical ingredient. Consequently, the development of efficient and highly enantioselective synthetic methods is of significant interest to researchers in drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of this compound via the asymmetric reduction of 3-chloro-1-phenyl-1-propanone, utilizing various chiral catalysts.
The primary and most effective method for synthesizing this chiral alcohol is the asymmetric reduction of the prochiral ketone, 3-chloro-1-phenyl-1-propanone (also known as β-chloropropiophenone). This can be achieved with high enantioselectivity using several classes of chiral catalysts, including oxazaborolidines (CBS catalysts), Noyori-type ruthenium catalysts, and iron-based catalysts.
Catalyst Performance Data
The selection of a suitable chiral catalyst is paramount for achieving high yield and enantiomeric excess (e.e.). Below is a summary of reported quantitative data for different catalytic systems in the asymmetric reduction of 3-chloro-1-phenyl-1-propanone.
| Catalyst Type | Specific Catalyst/Reagent | Yield (%) | e.e. (%) | Reaction Conditions | Reference |
| Iron-Based | Supported iron-based chiral catalyst | 99 | 90 | 60 °C, 1.2 MPa H₂, 2x10⁻² mol/L KOH | [1] |
| Oxazaborolidine (CBS) | Chiral oxazaborolidine with BH₃·MeS | 89 | 94.6 | Not specified | |
| Oxazaborolidine (CBS) | (R)-α,α-diphenyl-2-pyrrolidinemethanol with amine borane complex | 88.3-93.8 | 81.6-87.7 | Not specified |
Experimental Protocols
Protocol 1: Asymmetric Reduction using a Supported Iron-Based Chiral Catalyst
This protocol describes the asymmetric catalytic hydrogenation of 3-chloro-1-phenyl-1-propanone using a supported iron-based chiral catalyst, which offers high yield and good enantioselectivity.
Materials:
-
3-chloro-1-phenyl-1-propanone
-
Supported iron-based chiral catalyst
-
Isopropanol (solvent)
-
Potassium hydroxide (KOH)
-
High-purity hydrogen gas (H₂)
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, dissolve 0.5 g of 3-chloro-1-phenyl-1-propanone in 20 mL of isopropanol.
-
Add 15 mg of the supported iron-based chiral catalyst to the solution.
-
Add potassium hydroxide (KOH) to the reaction mixture to a final concentration of 2x10⁻² mol/L.
-
Seal the reactor and purge with high-purity nitrogen gas three times to remove any oxygen.
-
Following the nitrogen purge, purge the reactor with high-purity hydrogen gas (H₂) three times.
-
Pressurize the reactor with H₂ to 1.2 MPa.
-
Heat the reaction mixture to 60 °C and maintain this temperature for 1.5 hours with constant stirring.
-
After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate can be concentrated under reduced pressure, and the product purified by column chromatography to yield (S)-3-chloro-1-phenyl-1-propanol.
-
Determine the yield and enantiomeric excess (e.e.) of the product using gas chromatography.
Protocol 2: Asymmetric Reduction using a Chiral Oxazaborolidine (CBS) Catalyst
The Corey-Bakshi-Shibata (CBS) reduction is a widely used and reliable method for the enantioselective reduction of ketones.[2][3][4][5] This protocol is a general guideline for the reduction of 3-chloro-1-phenyl-1-propanone using an (R)-2-Methyl-CBS-oxazaborolidine catalyst.
Materials:
-
3-chloro-1-phenyl-1-propanone
-
(R)-2-Methyl-CBS-oxazaborolidine (as a 1M solution in toluene or dry reagent)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1N)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).
-
To the flask, add (R)-2-Methyl-CBS-oxazaborolidine (0.05 to 0.1 equivalents) as a solution in anhydrous THF.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add the borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (approximately 0.6 to 1.0 equivalents) to the catalyst solution while maintaining the temperature at 0 °C. Stir for 10-15 minutes.
-
In a separate flask, dissolve 3-chloro-1-phenyl-1-propanone (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of 3-chloro-1-phenyl-1-propanone to the catalyst-borane mixture via the dropping funnel over a period of 15-30 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 to 3 hours, or until the reaction is complete (monitor by TLC).
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at 0 °C to decompose any excess borane.
-
Allow the mixture to warm to room temperature and then add 1N HCl. Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
-
Determine the yield and enantiomeric excess (e.e.) by chiral HPLC or GC analysis.
Visualizations
Signaling Pathway and Logical Relationships
The following diagram illustrates the general workflow for the asymmetric synthesis of this compound.
Caption: General workflow for the asymmetric synthesis of this compound.
Experimental Workflow Diagram
The following diagram provides a more detailed, step-by-step visualization of a typical experimental workflow for the synthesis.
Caption: Step-by-step experimental workflow for the chiral reduction.
References
Application Notes and Protocols for the Biocatalytic Synthesis of (S)-3-Chloro-1-phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the biocatalytic reduction of 3-chloro-1-phenyl-1-propanone to synthesize the chiral intermediate, (S)-3-Chloro-1-phenyl-1-propanol. This valuable compound serves as a crucial building block in the synthesis of various pharmaceuticals, including antidepressants. The protocols outlined below leverage the high enantioselectivity of microbial reductases, offering a green and efficient alternative to traditional chemical synthesis methods.
Introduction
Chiral alcohols are critical components in the pharmaceutical industry, where the stereochemistry of a molecule can significantly impact its therapeutic efficacy and safety. The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is a key transformation in the synthesis of many active pharmaceutical ingredients (APIs). Biocatalysis, utilizing either isolated enzymes or whole microbial cells, has emerged as a powerful tool for these transformations due to its high selectivity, mild reaction conditions, and environmental compatibility.[1][2]
This document focuses on the synthesis of (S)-3-chloro-1-phenyl-1-propanol, a key chiral intermediate. We will explore the use of a specific reductase from Saccharomyces cerevisiae that demonstrates high activity and exclusively generates the desired (S)-enantiomer.[1][3]
Biocatalytic Approach
The synthesis of (S)-3-chloro-1-phenyl-1-propanol is achieved through the asymmetric reduction of 3-chloro-1-phenyl-1-propanone. This reaction is catalyzed by a carbonyl reductase, an enzyme that facilitates the transfer of a hydride from a cofactor, typically NADPH, to the carbonyl group of the substrate.
Enzyme Selection
A variety of microbial reductases can be screened for their activity and stereoselectivity towards 3-chloro-1-phenyl-1-propanone. One highly effective enzyme is the yeast reductase YOL151W from Saccharomyces cerevisiae.[1][3] This enzyme exhibits a high level of activity and produces the (S)-alcohol with excellent enantioselectivity.[1]
Cofactor Regeneration
The enzymatic reduction consumes the expensive cofactor NADPH. To make the process economically viable, an in situ cofactor regeneration system is essential. A common and effective method is to couple the primary reaction with a secondary reaction catalyzed by a dehydrogenase, such as glucose dehydrogenase (GDH). GDH oxidizes glucose to gluconolactone, concomitantly reducing NADP+ back to NADPH, which can then be reused by the carbonyl reductase.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the biocatalytic synthesis of (S)-3-chloro-1-phenyl-1-propanol using the yeast reductase YOL151W.
| Parameter | Value | Reference |
| Enzyme | Yeast Reductase YOL151W (Saccharomyces cerevisiae) | [1][3] |
| Substrate | 3-Chloro-1-phenyl-1-propanone | [1] |
| Product | (S)-3-Chloro-1-phenyl-1-propanol | [1] |
| Cofactor | NADPH | [1] |
| Cofactor Regeneration System | Glucose Dehydrogenase (GDH) / Glucose | [1] |
| Reaction Condition | Optimal Value | Reference |
| Temperature | 40 °C | [1] |
| pH | 7.5 - 8.0 | [1] |
| Substrate Concentration | 30 mM | [1] |
| Product Conversion | 100% | [1] |
| Enantiomeric Excess (e.e.) | 100% | [1] |
Experimental Workflow
References
- 1. Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: (S)-(-)-3-Chloro-1-phenyl-1-propanol as a Chiral Building Block
(S)-(-)-3-Chloro-1-phenyl-1-propanol is a versatile chiral building block of significant importance in the pharmaceutical industry. Its trifunctional nature, featuring a stereogenic carbinol center, a phenyl ring, and a reactive chloroalkyl chain, makes it a valuable precursor for the asymmetric synthesis of a range of biologically active molecules. This document provides detailed application notes and experimental protocols for its use in the synthesis of key pharmaceutical agents.
Applications in Pharmaceutical Synthesis
The primary application of this compound lies in its role as a key intermediate in the synthesis of several widely used drugs. The chirality at the C1 position is crucial for the biological activity and selectivity of the final active pharmaceutical ingredients (APIs).
-
Atomoxetine: A selective norepinephrine reuptake inhibitor used for the treatment of attention-deficit/hyperactivity disorder (ADHD). The synthesis of (R)-Atomoxetine often utilizes this compound, where the stereocenter is inverted during the synthesis.
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) widely prescribed as an antidepressant. The (S)-enantiomer of fluoxetine is synthesized from this compound.
-
Dapoxetine: A short-acting SSRI used for the treatment of premature ejaculation. This compound is a key starting material for the synthesis of (S)-Dapoxetine.[1]
Synthesis of this compound
The enantiomerically pure (S)-alcohol is typically prepared by the asymmetric reduction of the prochiral ketone, 3-chloropropiophenone. Several methods have been developed, including catalytic asymmetric hydrogenation and enzymatic reduction.
This method employs chiral catalysts to achieve high enantioselectivity in the reduction of 3-chloropropiophenone.
Table 1: Asymmetric Synthesis of this compound
| Catalyst/Method | Substrate | Reducing Agent/Conditions | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Iron-based chiral catalyst | 3-chloropropiophenone | H₂, 1.2 MPa, 60 °C, KOH | 99 | 90 | [1][2] |
| Cp*IrCl[(S,S)-MsDPEN] | 3-chloropropiophenone | HCOOK, H₂O/Toluene, 50 °C | 94 | 85 | [3] |
| Chiral oxazaborolidines | 3-chloropropiophenone | Not specified | Good | Not specified | [2] |
| Saccharomyces cerevisiae reductase (YOL151W) | 3-chloropropiophenone | NADPH (with glucose dehydrogenase regeneration) | Complete conversion | 100 | [4] |
This protocol is based on the catalytic asymmetric hydrogenation of 3-chloropropiophenone.[1][2]
Materials:
-
3-chloropropiophenone
-
Supported iron-based chiral catalyst (e.g., Fe(S-BINAP)(S,S-DPENDS)/γ-Al₂O₃)
-
Isopropanol
-
Potassium hydroxide (KOH)
-
Hydrogen gas (high purity)
-
Autoclave/high-pressure reactor
Procedure:
-
In a high-pressure reactor, dissolve 0.5 g of 3-chloropropiophenone in 20 mL of isopropanol.
-
Add 15 mg of the supported iron-based chiral catalyst and 20 mg of KOH to the solution.
-
Seal the reactor and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the reactor with hydrogen gas to 1.2 MPa.
-
Heat the reaction mixture to 60 °C and maintain for 1.5 hours with vigorous stirring.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
The reaction mixture can be analyzed by gas chromatography to determine yield and enantiomeric excess.
-
The product, this compound, can be purified by standard laboratory techniques such as column chromatography.
Caption: Workflow for the asymmetric synthesis of this compound.
Application in the Synthesis of (S)-Fluoxetine
This compound is a key intermediate in the enantioselective synthesis of (S)-Fluoxetine. The synthesis involves the displacement of the chloride followed by an etherification reaction.
This protocol outlines a potential synthetic route from this compound.
Materials:
-
This compound
-
Methylamine (aqueous solution)
-
Sodium hydride (NaH)
-
N,N-Dimethylacetamide (DMAC)
-
1-Fluoro-4-(trifluoromethyl)benzene
-
Toluene
-
Hydrochloric acid (gaseous or solution in a suitable solvent)
Procedure:
Step 1: Amination
-
A Finkelstein reaction may be employed in situ to convert the chloride to the more reactive iodide to facilitate displacement by methylamine.[5]
-
React this compound with methylamine to displace the chloride and form (S)-N-methyl-3-phenyl-3-hydroxypropylamine. This step can be challenging.[5]
Step 2: Etherification
-
In a suitable reactor under an inert atmosphere, suspend sodium hydride in N,N-dimethylacetamide.
-
Add a solution of the product from Step 1 in N,N-dimethylacetamide to the sodium hydride suspension to form the corresponding alkoxide.
-
Add 1-fluoro-4-(trifluoromethyl)benzene to the reaction mixture.
-
Heat the mixture to drive the aromatic nucleophilic substitution reaction to completion, forming (S)-Fluoxetine.
Step 3: Salt Formation
-
After completion of the reaction, cool the mixture and perform an appropriate work-up.
-
Dissolve the crude (S)-Fluoxetine free base in a suitable solvent like toluene.
-
Bubble gaseous hydrogen chloride through the solution or add a solution of HCl in a suitable solvent to precipitate (S)-Fluoxetine hydrochloride.
-
Collect the precipitate by filtration and dry to obtain the final product.
Caption: Synthetic pathway to (S)-Fluoxetine from this compound.
Application in the Synthesis of (R)-Atomoxetine
The synthesis of (R)-Atomoxetine from this compound involves a nucleophilic substitution with inversion of stereochemistry.
This protocol outlines the initial steps towards the synthesis of (R)-Atomoxetine.
Materials:
-
This compound
-
2-Methylphenol (o-cresol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF)
Procedure:
Mitsunobu Reaction:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound, 2-methylphenol, and triphenylphosphine in anhydrous THF.
-
Cool the solution in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction and perform a suitable work-up to isolate the crude product, (R)-1-chloro-3-phenyl-3-(o-tolyloxy)propane, which has the inverted stereochemistry at the benzylic carbon.
-
The resulting intermediate can be further reacted with methylamine to yield (R)-Atomoxetine.
Caption: Key step in the synthesis of (R)-Atomoxetine showing stereochemical inversion.
References
- 1. Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone | Wang | International Journal of Chemistry | CCSE [ccsenet.org]
- 2. researchgate.net [researchgate.net]
- 3. (S)-3-Chloro-1-phenyl-1-propanol | 100306-34-1 [chemicalbook.com]
- 4. Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reduction of 3-Chloropropiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropropiophenone is a key intermediate in the synthesis of various pharmaceuticals, including antidepressants such as fluoxetine, nisoxetine, and tomoxetine.[1][2] The reduction of its ketone functional group to a secondary alcohol, yielding 3-chloro-1-phenylpropanol, is a critical step in the synthetic pathway for these active pharmaceutical ingredients. This chiral alcohol is a valuable building block, and its stereoselective synthesis is of significant interest.[3] This document provides detailed application notes and protocols for both chemical and biocatalytic reduction methods of 3-chloropropiophenone.
Chemical Reduction using Sodium Borohydride
The chemical reduction of 3-chloropropiophenone can be readily achieved using sodium borohydride (NaBH₄), a mild and selective reducing agent for aldehydes and ketones.[4] This method is straightforward and results in the formation of a racemic mixture of (R)- and (S)-3-chloro-1-phenylpropanol.
Reaction Mechanism
The reduction of 3-chloropropiophenone with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The reaction can be summarized in two main steps:
-
Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride. The hydride ion attacks the partially positive carbonyl carbon of the 3-chloropropiophenone, leading to the formation of an alkoxide intermediate.[5][6]
-
Protonation: The resulting alkoxide is then protonated by a protic solvent, such as ethanol or water, which is typically used in the reaction, to yield the final alcohol product, 3-chloro-1-phenylpropanol.[5]
Experimental Protocol
A general procedure for the reduction of 3-chloropropiophenone using sodium borohydride is as follows:
-
Dissolution: Dissolve 3-chloropropiophenone in a suitable protic solvent, such as 95% ethanol, in a round-bottom flask.[2]
-
Cooling: Cool the solution in an ice bath to 0-5 °C with constant stirring.
-
Addition of Reducing Agent: Slowly add solid potassium borohydride (KBH₄) or sodium borohydride (NaBH₄) in portions to the cooled solution.[2][7] The addition should be controlled to maintain the temperature of the reaction mixture.
-
Reaction: After the addition is complete, allow the reaction to proceed at a low temperature and then warm to room temperature while monitoring the progress by thin-layer chromatography (TLC).[8]
-
Quenching: Once the reaction is complete, cautiously quench the reaction by adding a dilute acid (e.g., 1M HCl) to neutralize the excess borohydride and decompose the borate esters.
-
Extraction: Extract the product from the aqueous layer using an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like n-hexane.[2]
Biocatalytic Asymmetric Reduction
For the synthesis of enantiomerically pure (S)- or (R)-3-chloro-1-phenylpropanol, biocatalytic reduction is a highly effective and environmentally friendly approach.[3] This method utilizes whole microbial cells or isolated enzymes as catalysts to achieve high stereoselectivity.
Asymmetric Reduction using Acetobacter sp. CCTCC M209061
Immobilized whole cells of Acetobacter sp. CCTCC M209061 have been successfully used for the asymmetric reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenylpropanol with high yield and excellent enantiomeric excess (e.e.).[9][10] The use of deep eutectic solvents (DESs) as cosolvents can further enhance the reaction efficiency.[9]
Quantitative Data Summary
| Catalyst System | Substrate Conc. (mmol/L) | Cosolvent | Yield (%) | Product e.e. (%) | Reaction Time (h) | Productivity (mmol/L/h) | Reference |
| Immobilized Acetobacter sp. in [ChCl][U] | 10.0 | 5% (v/v) [ChCl][U] | 82.3 | >99.0 | 6 | 1.37 | [9][10] |
| Immobilized Acetobacter sp. in biphasic system | 16.0 | [ChCl][U] and C₄MIM·PF₆ | 93.3 | >99.0 | - | 1.87 | [9][10] |
Experimental Protocol for Biocatalytic Reduction
The following protocol is based on the work with immobilized Acetobacter sp. CCTCC M209061:[10]
-
Cell Cultivation and Immobilization: Cultivate Acetobacter sp. CCTCC M209061 according to established methods. Immobilize the cells using a suitable matrix such as PVA-sodium sulfate.[9][10]
-
Reaction Setup: In a septum-capped Erlenmeyer flask, prepare the reaction mixture containing:
-
TEA-HCl buffer (100 mmol/L, pH 5.5)
-
Immobilized cells (e.g., 0.80 g/mL)
-
3-chloropropiophenone (substrate, e.g., 10.0 mmol/L)
-
Glucose (cosubstrate, e.g., 60 mmol/L)
-
[ChCl][U] (cosolvent, 5% v/v)
-
-
Incubation: Incubate the flask in a shaking incubator at 30 °C and 180 rpm.[9][10]
-
Monitoring: Withdraw aliquots at specific time intervals to monitor the progress of the reaction by gas chromatography (GC) analysis.[10]
-
Product Extraction: Upon completion of the reaction, extract the product from the reaction mixture using an organic solvent like ethyl acetate.[10]
-
Analysis: Analyze the yield and enantiomeric excess of the (S)-3-chloro-1-phenylpropanol product using chiral HPLC or GC.
Experimental Workflow
Conclusion
Both chemical and biocatalytic methods offer effective routes for the reduction of 3-chloropropiophenone. The choice of method depends on the desired outcome; sodium borohydride provides a simple and efficient means to produce the racemic alcohol, while biocatalysis with microorganisms like Acetobacter sp. offers a green and highly stereoselective approach to synthesize the enantiomerically pure (S)-3-chloro-1-phenylpropanol, a crucial intermediate for various pharmaceuticals. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. iris.cnr.it [iris.cnr.it]
- 2. Page loading... [guidechem.com]
- 3. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 3-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Enantioselective Synthesis of (S)-(-)-3-Chloro-1-phenyl-1-propanol
Introduction
(S)-(-)-3-Chloro-1-phenyl-1-propanol is a crucial chiral building block in the synthesis of various pharmaceuticals, most notably as a key intermediate for antidepressant drugs like (S)-fluoxetine.[1][2] Its stereospecific synthesis is of significant interest to the pharmaceutical and organic synthesis communities. This document outlines a detailed experimental protocol for the asymmetric synthesis of this compound from 3-chloropropiophenone, a common and effective method.[2][3] The protocols provided are intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
| Property | Value |
| CAS Number | 100306-34-1 |
| Molecular Formula | C₉H₁₁ClO |
| Molecular Weight | 170.64 g/mol |
| Appearance | White solid[1] |
| Melting Point | 58-60 °C |
| Optical Activity | [α]¹⁹/D −25° (c = 1 in chloroform) |
Experimental Protocols
Two primary methods for the asymmetric reduction of 3-chloropropiophenone to this compound are detailed below. Method A employs an iridium-based catalyst, while Method B utilizes an iron-based catalyst.
Method A: Asymmetric Transfer Hydrogenation using an Iridium Catalyst
This method is adapted from a procedure utilizing a Cp*IrCl[(S,S)-MsDPEN] catalyst with potassium formate as the hydrogen source.[3]
Materials:
-
3-chloropropiophenone
-
Cp*IrCl[(S,S)-MsDPEN] catalyst
-
Potassium formate (HCOOK)
-
Toluene
-
Deionized Water
-
Argon gas
-
Schlenk tube (20 mL)
Procedure:
-
To a 20 mL Schlenk tube, add 3-chloropropiophenone (1.349 g, 8.0 mmol), Cp*IrCl[(S,S)-MsDPEN] (2.609 mg, 4.0 µmol), and potassium formate (3.36 g, 40.0 mmol).[3]
-
Purge the Schlenk tube with argon gas.
-
Add deionized water (2 mL) and toluene (2 mL) to the reaction mixture.[3]
-
Stir the resulting mixture at 50 °C for 24 hours.[3]
-
Upon completion, cool the reaction to room temperature.
-
Separate the organic phase and wash it three times with 3 mL of deionized water.[3]
-
Remove the toluene from the organic phase by distillation under reduced pressure to yield the final product.[3]
Expected Outcome: This procedure is reported to yield optically active this compound with a 94% yield and an optical purity of 85% enantiomeric excess (e.e.), as confirmed by GC analysis.[3]
Method B: Asymmetric Catalytic Hydrogenation using an Iron-Based Catalyst
This protocol is based on the use of a supported iron-based chiral catalyst, Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃, with gaseous hydrogen.[2]
Materials:
-
β-chloro-propiophenone (3-chloropropiophenone)
-
Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃ catalyst
-
Isopropanol
-
Potassium hydroxide (KOH)
-
High purity nitrogen (N₂) and hydrogen (H₂) gas
-
High-pressure reactor
Procedure:
-
Dissolve β-chloro-propiophenone (0.5 g) in isopropanol (20 mL) in a high-pressure reactor.[2]
-
Add the Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃ catalyst (15 mg).[2]
-
Add a sufficient amount of potassium hydroxide to achieve a concentration of 2 x 10⁻² mol/L.[2]
-
Seal the reactor and purge three times with high purity nitrogen, followed by three purges with hydrogen gas.[2]
-
Pressurize the reactor with hydrogen to 1.2 MPa.[2]
-
Heat the reaction mixture to 60 °C and maintain stirring for 1.5 hours.[2]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
The product can be isolated and purified from the reaction mixture.
Expected Outcome: This method has been reported to achieve a 99% yield and an enantiomeric excess of 90%.[2]
Quantitative Data Summary
| Parameter | Method A (Iridium Catalyst) | Method B (Iron Catalyst) |
| Starting Material | 3-chloropropiophenone | β-chloro-propiophenone |
| Catalyst | Cp*IrCl[(S,S)-MsDPEN] | Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃ |
| Hydrogen Source | Potassium Formate | H₂ Gas |
| Solvent | Toluene/Water | Isopropanol |
| Temperature | 50 °C[3] | 60 °C[2] |
| Reaction Time | 24 hours[3] | 1.5 hours[2] |
| Pressure | N/A | 1.2 MPa[2] |
| Yield | 94%[3] | 99%[2] |
| Enantiomeric Excess (e.e.) | 85%[3] | 90%[2] |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationship of key components in the asymmetric reduction.
References
Troubleshooting & Optimization
Optimization of reaction conditions for (S)-(-)-3-Chloro-1-phenyl-1-propanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-(-)-3-Chloro-1-phenyl-1-propanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the asymmetric hydrogenation of β-chloro-propiophenone.
Issue 1: Low Product Yield
-
Question: My reaction has resulted in a low yield of this compound. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Verify the reaction time and temperature. For the asymmetric hydrogenation using an iron-based catalyst, a reaction time of 1.5 hours at 60°C has been shown to be effective.[1][2][3]
-
Catalyst Activity: The catalyst may be inactive or poisoned. Ensure the catalyst was handled under appropriate inert conditions if it is air or moisture sensitive. The addition of a base, such as KOH, can significantly impact catalyst activity; in the absence of KOH, the yield of β-chloro-propiophenone has been observed to be as low as 8.5%.[2]
-
Sub-optimal Reagent Concentration: The concentration of reagents can influence the reaction outcome. For instance, in a catalytic system using an iron-based catalyst, a specific concentration of KOH (e.g., 2×10⁻² mol/L) was found to be optimal for achieving a high yield.[1][2][3]
-
Improper Work-up Procedure: Product may be lost during the extraction and purification steps. Ensure proper phase separation during extraction and minimize transfers. Chromatography conditions, if used, should be optimized to prevent product loss.
-
Issue 2: Poor Enantioselectivity (Low e.e. value)
-
Question: The enantiomeric excess (e.e.) of my this compound is lower than expected. How can I improve the enantioselectivity?
-
Answer: Achieving high enantioselectivity is a critical aspect of this synthesis. Here are key parameters to investigate:
-
Reaction Temperature: Temperature plays a crucial role in enantioselectivity. For the asymmetric hydrogenation with a supported iron-based chiral catalyst, a reaction temperature of around 60°C was found to be optimal.[1] Deviating from this temperature can lead to a decrease in the e.e. value.
-
Chiral Catalyst Quality: The purity and integrity of the chiral catalyst are paramount. Ensure the catalyst is from a reliable source and has been stored correctly. For instance, chiral oxazaborolidines are effective for this transformation.[1]
-
Solvent Effects: The choice of solvent can influence the stereochemical outcome of the reaction. While isopropanol has been used successfully, other solvents could be screened to see their effect on enantioselectivity.
-
Hydrogen Pressure: In catalytic hydrogenation, the hydrogen pressure can affect the enantioselectivity. While excessively high pressure might not be beneficial, a pressure of 1.2 MPa has been reported to be effective.[1][2]
-
Issue 3: Formation of Side Products
-
Question: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?
-
Answer: Side product formation can reduce the yield and complicate purification. Potential side reactions and solutions include:
-
Over-reduction: It is possible to reduce the chloro group, leading to the formation of 1-phenyl-1-propanol. To avoid this, carefully control the reaction time and temperature.
-
Dehalogenation: The chloro group may be eliminated, especially in the presence of a strong base or at elevated temperatures, leading to the formation of unsaturated compounds. Careful control of the base concentration and temperature is crucial.
-
Racemization: The product could undergo racemization under certain conditions. Ensure the work-up and purification steps are performed under mild conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent method is the asymmetric reduction of 3-chloropropiophenone (β-chloro-propiophenone).[1][2] This is typically achieved using a chiral catalyst to stereoselectively reduce the ketone to the desired (S)-alcohol. Common catalytic systems include those based on chiral oxazaborolidines or supported iron-based chiral catalysts.[1][2]
Q2: What is the role of KOH in the asymmetric hydrogenation reaction?
A2: In the context of the supported iron-based chiral catalyst system, KOH has a significant activating effect on the catalyst.[2] The absence of KOH can lead to very low product yield. However, an excessive concentration of KOH does not necessarily improve the enantiomeric excess and may lead to side reactions.[1]
Q3: What are the key reaction parameters to optimize for this synthesis?
A3: The critical parameters to optimize for achieving high yield and enantioselectivity are:
-
Reaction Temperature: Directly impacts both yield and e.e. value.[1]
-
Hydrogen Pressure: Important for the rate and selectivity of the hydrogenation.[1]
-
Catalyst Loading: The amount of catalyst used will affect the reaction rate.
-
Base Concentration: As discussed, this can be crucial for catalyst activity.[2]
Q4: What analytical techniques are used to determine the yield and enantiomeric excess?
A4: Gas chromatography (GC) is a common method to determine both the chemical yield (output Y) and the enantiomeric excess (e.e. value) of the product.[1][2] Chiral GC columns are necessary to separate and quantify the enantiomers.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Enantiomeric Excess
| Temperature (°C) | Yield (%) | e.e. (%) |
| 0 | - | - |
| 25 | - | - |
| 40 | - | - |
| 60 | 99 | 90 |
| 80 | - | - |
| 100 | - | - |
Data extracted from a study on the asymmetric hydrogenation of β-chloro-propiophenone using a supported iron-based chiral catalyst.[1][2][3]
Table 2: Effect of Hydrogen Pressure on Yield and Enantiomeric Excess
| Pressure (MPa) | Yield (%) | e.e. (%) |
| 0.2 | - | - |
| 0.4 | - | - |
| 0.6 | - | - |
| 0.8 | - | - |
| 1.0 | - | - |
| 1.2 | 99 | 90 |
| 1.4 | - | - |
| 1.5 | - | - |
Data based on the same study as Table 1, with the reaction conducted at 60°C.[1][2][3]
Table 3: Effect of KOH Concentration on Yield and Enantiomeric Excess
| KOH Concentration (mol/L) | Yield (%) | e.e. (%) |
| 0 | 8.5 | - |
| 2 × 10⁻² | 99 | 90 |
| 4 × 10⁻² | - | >90.5 |
| 6 × 10⁻² | - | - |
| 8 × 10⁻² | - | - |
| 10 × 10⁻² | - | - |
Data from the same study, performed at 60°C and 1.2 MPa.[1][2][3]
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation using a Supported Iron-Based Chiral Catalyst
This protocol is based on the procedure described by Wang et al.[2]
Materials:
-
β-chloro-propiophenone
-
Isopropanol
-
Fe(S-BINAP)₂(S, S-DPENDS) / γ-Al₂O₃ catalyst
-
Potassium hydroxide (KOH)
-
High purity nitrogen (N₂)
-
High purity hydrogen (H₂)
Procedure:
-
In a suitable reactor, dissolve 0.5 g of β-chloro-propiophenone in 20 mL of isopropanol.
-
Add 15 mg of the Fe(S-BINAP)₂(S, S-DPENDS) / γ-Al₂O₃ catalyst to the solution.
-
Add the required amount of KOH to achieve the desired concentration (e.g., to make the alkali concentration 2×10⁻² mol/L).
-
Seal the reactor and purge the system with high purity N₂ three times to remove any oxygen.
-
Replace the N₂ atmosphere with H₂ by purging with high purity H₂ three times.
-
Pressurize the reactor with H₂ to 1.2 MPa.
-
Heat the reaction mixture to 60°C and maintain for 1.5 hours with stirring.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the H₂ pressure.
-
The product yield and enantiomeric excess can be determined by gas chromatography.
Visualizations
Caption: Experimental workflow for the asymmetric hydrogenation.
Caption: Simplified reaction pathway for the synthesis.
References
Technical Support Center: Enhancing Enantioselectivity in the Synthesis of (S)-(-)-3-Chloro-1-phenyl-1-propanol
Welcome to the technical support center for the asymmetric synthesis of (S)-(-)-3-Chloro-1-phenyl-1-propanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the enantioselectivity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the enantioselective synthesis of this compound?
A1: The most prevalent methods involve the asymmetric reduction of the prochiral ketone, 3-chloro-1-phenyl-1-propanone (also known as β-chloropropiophenone). Key strategies include:
-
Catalytic Asymmetric Transfer Hydrogenation (ATH): This method often employs chiral ruthenium (Ru), rhodium (Rh), or iridium (Ir) complexes with chiral ligands.[1][2][3] A common hydrogen source is a mixture of formic acid and triethylamine or isopropanol.[1]
-
Catalytic Asymmetric Hydrogenation: This technique uses chiral metal catalysts (e.g., iron-based or ruthenium complexes) with molecular hydrogen (H₂).[4][5]
-
Stoichiometric or Catalytic Borane Reduction: The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a borane source (e.g., BH₃·THF), is a powerful method for reducing ketones with high enantioselectivity.[6][7][8][9][10]
-
Biocatalysis: The use of enzymes, particularly ketoreductases (KREDs), offers an environmentally friendly and highly selective method for ketone reduction.[11][12][13][14] These reactions often require a cofactor recycling system.[5]
Q2: I am getting a low enantiomeric excess (e.e.). What are the first parameters I should check?
A2: Low enantiomeric excess is a common issue. Systematically evaluate the following:
-
Catalyst Integrity: Ensure the catalyst has not degraded. Chiral ligands and metal complexes can be sensitive to air and moisture. Consider using freshly prepared or properly stored catalysts.
-
Reaction Temperature: Temperature can have a significant impact on enantioselectivity. Lowering the temperature often, but not always, improves e.e. It is recommended to screen a range of temperatures.[4]
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting enantioselectivity. Screen a variety of anhydrous solvents.
-
Purity of Reagents: Ensure the starting material (3-chloro-1-phenyl-1-propanone) and all reagents are of high purity. Impurities can sometimes interfere with the catalyst.
Q3: Can the concentration of reagents affect the enantioselectivity?
A3: Yes, the concentration of the substrate, catalyst, and any additives can be critical. For instance, in a study using a supported iron-based chiral catalyst, the concentration of KOH as a co-catalyst was shown to affect the e.e. value.[4] It is advisable to optimize the substrate-to-catalyst ratio (S/C) and the concentration of all reaction components.
Q4: How do I choose between a chemical catalyst and a biocatalyst (KRED)?
A4: The choice depends on several factors:
-
Substrate Specificity: KREDs can be highly specific. A screening of different KREDs may be necessary to find one that is efficient for 3-chloro-1-phenyl-1-propanone.
-
Reaction Conditions: Biocatalytic reductions are typically performed in aqueous media under mild pH and temperature conditions, which can be advantageous for sensitive substrates.[14] Chemocatalysis often involves organic solvents and may require very low temperatures or high pressures.
-
Cofactor Requirements: KREDs require a cofactor like NAD(P)H, which necessitates a cofactor regeneration system (e.g., using glucose dehydrogenase) for economic viability on a larger scale.[5]
-
Catalyst Availability and Cost: Chiral chemical catalysts can be expensive.[15] While KREDs also have costs, their high efficiency can sometimes make them more economical, especially on an industrial scale.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (e.e.) | 1. Inappropriate catalyst selection. 2. Non-optimal reaction temperature. 3. Incorrect solvent or presence of moisture. 4. Catalyst degradation or poisoning. 5. Sub-optimal pH (for biocatalysis). | 1. Screen a different class of catalyst (e.g., if using a Ru-based catalyst, try a CBS reagent or a KRED). 2. Perform a temperature screening study (e.g., from -78°C to room temperature). 3. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Screen different solvents (e.g., THF, Toluene, Dichloromethane). 4. Use a fresh batch of catalyst. Ensure all glassware is scrupulously dried. 5. For KREDs, perform a pH optimization study for the buffer system. |
| Low Yield / Incomplete Conversion | 1. Insufficient reaction time. 2. Low catalyst loading or activity. 3. Poor solubility of the substrate. 4. Inefficient hydrogen source (for transfer hydrogenation). | 1. Monitor the reaction over time using TLC or GC/HPLC to determine the optimal reaction time. 2. Increase the catalyst loading or try a more active catalyst. 3. For biocatalysis, consider adding a minimal amount of a water-miscible co-solvent like DMSO. For other methods, choose a solvent in which the substrate is more soluble. 4. Ensure the hydrogen donor (e.g., formic acid/triethylamine mixture) is fresh and used in the correct stoichiometric ratio. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Presence of trace amounts of water or oxygen. 3. Inconsistent temperature control. | 1. Use reagents from a consistent, high-purity source. 2. Ensure rigorous anhydrous and inert atmosphere techniques are used consistently. 3. Use a cryostat or a well-controlled bath to maintain a stable reaction temperature. |
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data from various methods for the asymmetric reduction of 3-chloro-1-phenyl-1-propanone.
| Catalyst / Method | Hydrogen Source | Solvent | Temp. (°C) | Yield (%) | e.e. (%) | Reference |
| Supported Iron-based Chiral Catalyst / Asymmetric Hydrogenation | H₂ (1.2 MPa) | Isopropanol | 60 | 99 | 90 | [4] |
| Cp*IrCl[(S,S)-MsDPEN] / Asymmetric Transfer Hydrogenation | HCOOK | Toluene / H₂O | 50 | 94 | 85 | [16] |
| Chiral Oxazaborolidines / Asymmetric Reduction | Borane reagent | Not specified | Not specified | Good | 98.6 (after conversion) | [4] |
| Saccharomyces cerevisiae Reductase / Biocatalysis | Glucose (for cofactor regeneration) | Buffer/Organic co-solvent | Not specified | High | High | [17] |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation using Cp*IrCl[(S,S)-MsDPEN]
This protocol is adapted from a known procedure for the synthesis of this compound.[16]
Materials:
-
3-chloro-1-phenyl-1-propanone (β-chloropropiophenone)
-
Cp*IrCl[(S,S)-MsDPEN] catalyst
-
Potassium formate (HCOOK)
-
Toluene
-
Deionized Water
-
Schlenk tube and standard inert atmosphere glassware
-
Argon or Nitrogen gas
Procedure:
-
Under an Argon atmosphere, add potassium formate (40.0 mmol) and the catalyst Cp*IrCl[(S,S)-MsDPEN] (4.0 µmol) to a 20 mL Schlenk tube.
-
Add 3-chloro-1-phenyl-1-propanone (8.0 mmol) to the tube.
-
Add 2 mL of deionized water and 2 mL of toluene to the reaction system.
-
Seal the Schlenk tube and stir the resulting mixture vigorously at 50°C for 24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Separate the organic phase and wash it three times with 3 mL of water.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent (toluene) by distillation under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
Determine the yield and confirm the optical purity (e.e.) by chiral GC or HPLC analysis.
Protocol 2: Asymmetric Hydrogenation using a Supported Iron-Based Catalyst
This protocol is based on a study optimizing conditions for high enantioselectivity.[4]
Materials:
-
3-chloro-1-phenyl-1-propanone
-
Supported Iron-based chiral catalyst (e.g., Fe(S-BINAP)(S,S-DPENDS)/γ-Al₂O₃)
-
Potassium hydroxide (KOH)
-
Isopropanol (anhydrous)
-
High-pressure hydrogenation reactor
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve 0.5 g of 3-chloro-1-phenyl-1-propanone in 20 mL of isopropanol in the reaction vessel.
-
Add 15 mg of the supported iron-based catalyst.
-
Add 20 mg of KOH (final concentration approx. 2x10⁻² mol/L).
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to 1.2 MPa.
-
Heat the reaction mixture to 60°C and stir for 1.5 hours.
-
After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the supported catalyst.
-
Remove the solvent (isopropanol) from the filtrate under reduced pressure.
-
The resulting crude product can be further purified if necessary.
-
Determine the yield and enantiomeric excess by gas chromatography (GC) using a chiral column.
Visualizations
Below are diagrams illustrating key workflows and concepts for enhancing enantioselectivity.
Caption: A step-by-step workflow for troubleshooting low enantioselectivity.
Caption: Core experimental factors that control the enantioselectivity of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 12. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 13. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof - Google Patents [patents.google.com]
- 16. (S)-3-Chloro-1-phenyl-1-propanol | 100306-34-1 [chemicalbook.com]
- 17. Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantiosele… [ouci.dntb.gov.ua]
Technical Support Center: Troubleshooting Low Conversion Rates in 3-Chloropropiophenone Reduction
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the reduction of 3-chloropropiophenone. Low conversion rates are a common impediment in this synthesis, often stemming from issues with reagents, reaction conditions, or catalyst activity. This guide offers a systematic approach to identifying and resolving these problems.
Frequently Asked Questions (FAQs)
Q1: My sodium borohydride (NaBH₄) reduction of 3-chloropropiophenone is showing low conversion. What are the most common causes?
Low conversion rates in NaBH₄ reductions are typically linked to reagent quality, stoichiometry, or reaction conditions. The most common culprits include:
-
Degraded Reducing Agent: Sodium borohydride is susceptible to decomposition by moisture. Using an old or improperly stored container of NaBH₄ can lead to significantly reduced activity.
-
Insufficient Stoichiometry: In theory, one mole of NaBH₄ can reduce four moles of a ketone.[1][2] However, in practice, it is common to use a larger excess to ensure the reaction goes to completion. Often, at least two equivalents of hydride ion per ketone group are used.[1][2]
-
Solvent Impurities: While alcohols like methanol or ethanol are common solvents, the presence of excessive water can consume the borohydride reagent, reducing the amount available for the ketone reduction.[3]
-
Low Temperature: While some reductions are performed at 0°C to improve selectivity, excessively low temperatures can significantly slow down the reaction rate, leading to incomplete conversion within a typical timeframe.[4]
Q2: I am attempting a catalytic hydrogenation of 3-chloropropiophenone, but the reaction has stalled. What should I investigate?
Catalytic hydrogenation is highly sensitive to catalyst activity and reaction setup. Common reasons for failure include:
-
Catalyst Poisoning: The catalyst, most commonly Palladium on carbon (Pd/C), can be "poisoned" by impurities in the starting material, solvent, or even from the glassware. Sulfur-containing compounds are notorious catalyst poisons. The product itself can also sometimes inhibit catalyst activity.[5]
-
Inactive Catalyst: The catalyst may be old or have been deactivated through improper storage or handling.[5] Using a fresh batch of catalyst is a crucial troubleshooting step.[5] Pearlmann's catalyst (Pd(OH)₂ on carbon) is often more active and can be a suitable alternative.[5]
-
Poor Hydrogen Delivery: A common issue is an inadequate supply of hydrogen gas. This can be due to a leak in the system, a blocked needle, or insufficient pressure.[6][7] For reactions run under a hydrogen balloon, ensuring the balloon does not deflate prematurely and that there is good gas-liquid mixing is essential.[7]
-
Suboptimal Solvent or pH: The choice of solvent can impact both the solubility of the substrate and the activity of the catalyst.[5] For reductions of substrates containing basic nitrogen groups, using an acidic solvent like acetic acid can facilitate the reaction.[5]
Q3: Are there any common side reactions that could be lowering the yield of the desired 3-chloro-1-phenyl-1-propanol?
Yes, several side reactions can compete with the desired reduction, leading to a lower yield of the target alcohol. These can include:
-
Dehalogenation: Under certain catalytic hydrogenation conditions, the chlorine atom can be removed (hydrogenolysis), leading to the formation of 1-phenyl-1-propanol as a byproduct.
-
Over-reduction: While less common for ketones, aggressive reducing agents or harsh conditions could potentially lead to further reduction of the aromatic ring, although this typically requires more specialized and forceful conditions.
-
Aldol Condensation: If basic conditions are used, there is a possibility of self-condensation of the starting ketone, although this is generally more of a concern with aldehydes.
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving low conversion rates in the reduction of 3-chloropropiophenone.
Caption: A logical workflow for troubleshooting low conversion rates.
Data Presentation: Comparison of Reduction Methods
The following table summarizes various conditions reported for the reduction of 3-chloropropiophenone and related ketones to provide a baseline for expected outcomes.
| Reducing Agent/Catalyst | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| NaBH₄ | 3-Chloropropiophenone | 95% Ethanol | Room Temp | Short | High Purity | N/A | [8] |
| NaBH₄ | Propiophenone | Ethanol | Room Temp | - | - | N/A | [1] |
| Immobilized Candida utilis | 3-Chloropropiophenone | - | 45 | - | - | - | |
| Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃ | β-chloro-propiophenone | Isopropanol | 60 | 1.5 | 99 | 90 | [6] |
| BH₃·Me₂S with Oxazaborolidine | β-chloro-propiophenone | - | - | - | 89 | 94.6 | [6][9] |
Experimental Protocols
Protocol 1: Reduction of 3-Chloropropiophenone using Sodium Borohydride
This protocol is a general guideline for the reduction of a ketone using NaBH₄ in an alcohol solvent.[1][2]
Materials:
-
3-chloropropiophenone
-
Sodium borohydride (NaBH₄)
-
Anhydrous Ethanol (or Methanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thin-layer chromatography (TLC) supplies
-
Workup reagents (e.g., dilute HCl, diethyl ether, saturated NaCl solution, anhydrous MgSO₄)
Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloropropiophenone (1 equivalent) in anhydrous ethanol to make an approximately 0.25 M solution.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to bring the temperature to 0°C.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.0 to 1.5 equivalents) to the stirred solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add dilute HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, wash with saturated NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Protocol 2: Catalytic Hydrogenation of 3-Chloropropiophenone
This protocol provides a general procedure for catalytic hydrogenation using a palladium catalyst and a hydrogen balloon.[5][6][7]
Materials:
-
3-chloropropiophenone
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Vacuum source
-
Hydrogen gas source and balloon
-
Celite
Procedure:
-
Setup: Add 3-chloropropiophenone (1 equivalent) and a suitable solvent (e.g., ethanol) to a three-neck round-bottom flask with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10% by weight relative to the substrate) to the flask. Caution: Pd/C can be pyrophoric.
-
Inert Atmosphere: Seal the flask and purge the system by evacuating the flask and backfilling with an inert gas (like nitrogen or argon) three times.
-
Hydrogenation: Evacuate the flask one final time and backfill with hydrogen gas from a balloon. Ensure the system is sealed and allow the reaction to stir vigorously under a positive pressure of hydrogen.
-
Monitoring: The reaction can be monitored by observing the deflation of the hydrogen balloon (refill as necessary) and by taking small aliquots for analysis (e.g., TLC or GC-MS) after carefully purging the system with inert gas.
-
Workup: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Caution: The Celite pad with the catalyst should not be allowed to dry completely as it can ignite in air.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify as needed via chromatography or distillation.
Signaling Pathways and Logical Relationships
The reduction of a ketone to an alcohol is a fundamental transformation in organic chemistry.
Caption: General mechanism of ketone reduction by a hydride agent.
References
- 1. studylib.net [studylib.net]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
Effect of temperature and pressure on the synthesis of (S)-3-chloro-1-phenyl-1-propanol
Technical Support Center: Synthesis of (S)-3-chloro-1-phenyl-1-propanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-chloro-1-phenyl-1-propanol. The information focuses on the critical effects of temperature and pressure on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the asymmetric hydrogenation of β-chloropropiophenone to produce (S)-3-chloro-1-phenyl-1-propanol?
A1: The optimal reaction temperature is approximately 60°C.[1][2] At this temperature, a high yield and enantiomeric excess (e.e.) can be achieved. Temperatures significantly lower or higher than this optimum can lead to reduced enantioselectivity and/or lower product yield.[1]
Q2: How does reaction pressure influence the synthesis of (S)-3-chloro-1-phenyl-1-propanol?
A2: A pressure of 1.2 MPa has been shown to be optimal for this synthesis, leading to both high yield and high enantiomeric excess.[1][2] While increasing pressure up to this point is beneficial, excessively high hydrogen pressure does not necessarily improve the results and may not be cost-effective.[1]
Q3: What are the expected yield and enantiomeric excess (e.e.) under optimal conditions?
A3: Under optimized conditions of 60°C and 1.2 MPa, a reaction yield of 99% and an enantiomeric excess of 90% have been reported.[1][2]
Q4: Can this synthesis be performed using enzymatic reduction?
A4: Yes, enzymatic reduction is a viable method. For instance, a reductase from Saccharomyces cerevisiae (YOL151W) has been used to convert 3-chloro-1-phenyl-1-propanone to (S)-3-chloro-1-phenyl-1-propanol with 100% enantiomeric excess.[3][4] The optimal temperature for this specific enzymatic reaction was found to be 40°C.[3]
Q5: Are there alternative synthesis methods that do not rely on high pressure?
A5: Yes, asymmetric transfer hydrogenation offers an alternative. One method uses potassium formate as a hydrogen source and a Cp*IrCl[(S,S)-MsDPEN] catalyst. This reaction can be carried out at atmospheric pressure at 50°C, yielding the product with 94% yield and 85% e.e.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate, or too high, leading to side reactions or catalyst degradation. | Adjust the temperature to the optimal range of 60°C for catalytic hydrogenation.[1] For enzymatic reactions, ensure the temperature is at the enzyme's optimum, for example, 40°C for Saccharomyces cerevisiae reductase YOL151W.[3] |
| Incorrect Pressure: The hydrogen pressure may be too low for the catalytic hydrogenation to proceed efficiently. | Increase the hydrogen pressure to the optimal level of 1.2 MPa.[1] | |
| Low Enantiomeric Excess (e.e.) | Incorrect Temperature: Enantioselectivity is highly dependent on temperature. Deviations from the optimal temperature can disrupt the chiral environment of the catalyst. | Maintain a stable reaction temperature at 60°C.[1] Even small fluctuations can impact the e.e. |
| Suboptimal Pressure: While less impactful than on yield, pressure can still influence enantioselectivity. | Ensure the pressure is maintained at the optimal 1.2 MPa.[1] In some asymmetric reductions, high pressure can enhance enantioselectivity. | |
| Inconsistent Results | Fluctuations in Temperature and Pressure: Lack of precise control over reaction parameters can lead to variability between batches. | Implement precise temperature and pressure controls. Use a well-calibrated reactor system capable of maintaining stable conditions throughout the synthesis.[6] |
| Reaction Stalls or is Incomplete | Insufficient Hydrogen: The amount of available hydrogen may be depleted before the reaction is complete. | Ensure a continuous and sufficient supply of hydrogen at the target pressure. Check for leaks in the reactor system. |
| Catalyst Deactivation: The catalyst may have been deactivated by impurities or non-optimal conditions. | Use purified reagents and solvents. Ensure the reaction temperature does not exceed the catalyst's stability range. |
Data Presentation
Table 1: Effect of Temperature on Yield and Enantiomeric Excess (e.e.) Conditions: Pressure constant at 1.2 MPa, reaction time of 1.5 hours.
| Temperature (°C) | Yield (%) | e.e. (%) |
| 0 | - | - |
| 25 | - | - |
| 40 | - | - |
| 60 | 99 | 90 |
| 80 | - | - |
| 100 | - | - |
| (Note: Specific data points for temperatures other than 60°C were not detailed in the source material, but 60°C was identified as the optimal temperature.)[1] |
Table 2: Effect of Pressure on Yield and Enantiomeric Excess (e.e.) Conditions: Temperature constant at 60°C, reaction time of 1.5 hours.
| Pressure (MPa) | Yield (%) | e.e. (%) |
| 0.2 | - | - |
| 0.4 | - | - |
| 0.6 | - | - |
| 0.8 | - | - |
| 1.0 | - | - |
| 1.2 | 99 | 90 |
| 1.4 | - | - |
| 1.5 | - | - |
| (Note: Specific data points for pressures other than 1.2 MPa were not detailed in the source material, but 1.2 MPa was identified as the optimal pressure.)[1] |
Experimental Protocols
Protocol 1: Catalytic Asymmetric Hydrogenation
This protocol is based on the optimized conditions for the synthesis of (S)-3-chloro-1-phenyl-1-propanol using a supported iron-based chiral catalyst.[1]
Materials:
-
β-chloropropiophenone (substrate)
-
Isopropanol (solvent)
-
Supported iron-based chiral catalyst (e.g., Fe(S-BINAP)(S,S-DPENDS)/γ-Al2O3)
-
Potassium hydroxide (KOH)
-
High-pressure reactor
Procedure:
-
Dissolve 0.5 g of β-chloropropiophenone in 20 mL of isopropanol in a high-pressure reactor.
-
Add 15 mg of the supported iron-based chiral catalyst.
-
Add 20 mg of KOH.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor to 1.2 MPa with hydrogen.
-
Heat the reactor to 60°C while stirring.
-
Maintain these conditions for 1.5 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Analyze the product mixture using gas chromatography to determine the yield and enantiomeric excess.
Mandatory Visualizations
Logical Workflow for Synthesis Optimization
Caption: Workflow for optimizing the synthesis of (S)-3-chloro-1-phenyl-1-propanol.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone | Wang | International Journal of Chemistry | CCSE [ccsenet.org]
- 3. Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantiosele… [ouci.dntb.gov.ua]
- 5. (S)-3-Chloro-1-phenyl-1-propanol | 100306-34-1 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
Catalyst deactivation and regeneration in asymmetric hydrogenation
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in asymmetric hydrogenation, with a focus on catalyst deactivation and regeneration.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst deactivation in my asymmetric hydrogenation reaction?
A1: The primary indicators of catalyst deactivation include:
-
Decreased Reaction Rate: The time required to reach a desired conversion increases significantly.
-
Reduced Enantioselectivity: A noticeable drop in the enantiomeric excess (ee) of the product is a critical sign.
-
Incomplete Conversion: The reaction stalls before all the starting material is consumed, even with extended reaction times.[1]
-
Changes in Reaction Profile: The kinetic profile of the reaction may change, sometimes showing an initial burst of activity followed by a rapid decline.
Q2: What are the main causes of catalyst deactivation?
A2: Catalyst deactivation can be broadly categorized into three main types: chemical, thermal, and mechanical.[2] For asymmetric hydrogenation, the most common causes are:
-
Poisoning: Impurities in the substrate, solvent, or hydrogen gas can strongly adsorb to the active sites of the catalyst, rendering them inactive.[2][3][4] Common poisons include sulfur, nitrogen, and phosphorus compounds.[3] The product itself, particularly if it's an amine, can also act as a poison by coordinating to the metal center.[5][6]
-
Fouling/Coking: This occurs when polymeric materials or byproducts deposit on the catalyst surface, blocking active sites.[7][8]
-
Leaching/Sintering: In heterogeneous catalysts, the active metal can leach from the support or agglomerate into larger, less active particles (sintering), especially at higher temperatures.[9] For homogeneous catalysts, deactivation can occur through the formation of inactive dimers or nanoparticles.[1][10]
-
Ligand Degradation: The chiral ligand essential for asymmetry can degrade under the reaction conditions, leading to a loss of both activity and enantioselectivity.
Q3: How can I determine the specific cause of deactivation in my experiment?
A3: Identifying the root cause often requires a combination of experimental observation and analytical techniques:
-
Substrate and Solvent Purity Analysis: Use techniques like GC-MS or elemental analysis to check for potential poisons in your starting materials.
-
Catalyst Characterization: Comparing the fresh and spent catalyst can be very insightful. Techniques like BET surface area analysis can indicate fouling, while elemental analysis (e.g., ICP-MS) can reveal leaching of the metal or the presence of poisons.[2]
-
Kinetic Studies: Analyzing the reaction kinetics can provide clues. For instance, a rapid initial deactivation might suggest strong poisoning.[1]
-
Control Experiments: Running the reaction with highly purified reagents can help determine if impurities are the culprit.
Q4: Is it possible to regenerate a deactivated catalyst?
A4: Yes, in many cases, catalysts can be regenerated, which can significantly reduce costs. The appropriate method depends on the cause of deactivation.[2]
-
For Poisoning: A temporary poison might be removed by a specific treatment, like a hot hydrogen stripping process, which may require a shutdown.[11]
-
For Fouling/Coking: The catalyst can often be regenerated by carefully burning off the carbonaceous deposits in a controlled oxidation step.[3]
-
General Regeneration: Some regeneration methods involve stripping the catalyst at elevated temperatures (50°C to 300°C) with a gas that does not cause oxidation.[12]
However, some deactivation, such as that caused by permanent poisons or severe sintering, may be irreversible.[11]
Troubleshooting Guide
Issue 1: Sudden and Rapid Loss of Activity
Possible Cause: Strong catalyst poisoning.
Troubleshooting Steps:
-
Identify the Poison:
-
Purification Protocol:
-
Substrate/Solvent: Pass liquids through a column of activated alumina or charcoal to remove polar impurities. Degas solvents thoroughly.
-
Hydrogen: Use an in-line gas purifier to remove trace oxygen, water, and other contaminants.
-
-
Catalyst Regeneration:
-
If the poisoning is reversible, a specific regeneration treatment may restore activity.[11] This often involves a high-temperature treatment under a flow of inert gas or hydrogen.
-
Issue 2: Gradual Decline in Enantioselectivity over a Single Run or Upon Recycling
Possible Causes:
-
Ligand degradation or modification.
-
Leaching of the chiral modifier in heterogeneous systems.[9]
-
Formation of less selective catalytic species.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for declining enantioselectivity.
Issue 3: Reaction Stalls at Partial Conversion
Possible Causes:
-
Product inhibition/poisoning.[5]
-
Formation of an inactive catalyst state (e.g., dimer formation).[1][10]
-
Insufficient catalyst loading for the desired scale.
Troubleshooting Steps:
-
Test for Product Inhibition:
-
Run a new reaction and spike it with a small amount of the final product at the beginning. If the initial reaction rate is significantly slower than a control reaction, product inhibition is likely.
-
In cases of amine product poisoning, sometimes the product can be acylated in situ to prevent it from coordinating to the catalyst.[5]
-
-
Evaluate Catalyst State:
-
Some catalyst systems, like certain Ru-diamine complexes, can form inactive hydride-bridged dimers.[10] This deactivation pathway can sometimes be influenced by the concentration of base or other additives.[1]
-
Review literature for the specific catalyst being used to understand its known deactivation mechanisms.
-
-
Optimize Catalyst Loading:
-
While a high turnover number (TON) is desirable, practical applications may require a higher catalyst loading to overcome slow deactivation over the course of the reaction.
-
Data and Protocols
Table 1: Effect of Poisons on Catalyst Activity
This table summarizes the poisoning effect of different sulfur species on a hydrogenation catalyst. The impact is quantified by the amount of poison required to cause a significant drop in activity.
| Poison Type | Chemical Species | Poisoning Effect | Notes |
| Temporary | Free Water (with caustic soda) | Reversible; activity recovers when poison is removed.[11] | Requires specific treatment like hot H2 stripping to recover activity.[11] |
| Permanent | Sulfur Species (general) | Strong adsorption on active sites; often irreversible.[11] | Impact varies by species. |
| H2S/COS | Strongest poisoning effect.[11] | ||
| CS2 | Second strongest poisoning effect.[11] | ||
| Mercaptans/Sulfides | Moderate poisoning effect.[11] | ||
| Thiophenes | Lowest poisoning effect among sulfur species listed.[11] | ||
| Product-Induced | Amines | Can coordinate to the metal center, leading to self-poisoning.[5][6] | The basicity and steric bulk of the amine influence the degree of poisoning.[5] |
Protocol: General Procedure for Catalyst Regeneration (Thermal Treatment)
Disclaimer: This is a general guideline. Specific conditions (temperature, gas, duration) must be optimized for your particular catalyst and support. Always consult the catalyst manufacturer's recommendations.
-
Catalyst Unloading: Safely remove the spent catalyst from the reactor under an inert atmosphere (e.g., nitrogen or argon) to prevent uncontrolled oxidation.
-
Inert Gas Purge: Place the catalyst in a suitable reactor for regeneration (e.g., a tube furnace). Purge the system with an inert gas (N2 or Ar) at room temperature for 30-60 minutes to remove any residual solvent or reactants.
-
Heating Ramp: While maintaining the inert gas flow, slowly ramp the temperature up to the target regeneration temperature (typically between 150°C and 300°C). A slow ramp rate (e.g., 2-5°C/min) is crucial to avoid thermal shock to the catalyst support.
-
Stripping/Regeneration: Hold the catalyst at the target temperature under a continuous flow of gas (e.g., hot H2 or N2) for 2-6 hours.[11][12] This step is designed to strip away strongly adsorbed poisons or break down fouling agents.
-
Controlled Oxidation (for coking): If deactivation is due to coke or organic residues, a controlled oxidation step may be necessary. This involves introducing a very low concentration of oxygen (e.g., 0.5-2% O2 in N2) at an elevated temperature to carefully burn off the carbon deposits. This step must be performed with extreme caution to avoid overheating and sintering the catalyst.
-
Cool Down: After the regeneration step, turn off the heat and allow the catalyst to cool to room temperature under a continuous flow of inert gas.
-
Storage/Reuse: Once cooled, the regenerated catalyst should be stored under an inert atmosphere until it is ready for reuse.
Catalyst Deactivation Mechanisms
The following diagram illustrates common pathways for the deactivation of a homogeneous asymmetric hydrogenation catalyst.
Caption: Common deactivation pathways for homogeneous catalysts.
References
- 1. mdpi.com [mdpi.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalysis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 12. KR20050067193A - Method for regenerating a hydrogenation catalyst - Google Patents [patents.google.com]
Technical Support Center: Purification of (S)-(-)-3-Chloro-1-phenyl-1-propanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (S)-(-)-3-Chloro-1-phenyl-1-propanol.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process, offering potential causes and solutions.
Issue 1: Low Enantiomeric Excess (ee) After Purification
| Potential Cause | Troubleshooting Action |
| Incomplete Resolution: The chosen chiral resolution method (e.g., crystallization with a resolving agent or chiral chromatography) may not be optimal for separating the enantiomers. | Solution: Re-evaluate the resolution strategy. If using crystallization, screen different chiral resolving agents and solvent systems. For chiral HPLC, screen various chiral stationary phases (CSPs) and mobile phase compositions to improve separation.[1][2][3][] |
| Racemization: The target compound may be undergoing racemization during the purification process, potentially due to harsh pH or temperature conditions. | Solution: Ensure that the purification conditions are mild. Avoid strong acids or bases and excessive heat. Monitor the enantiomeric excess at different stages of the purification to identify any potential racemization steps. |
| Co-elution or Co-crystallization: The desired (S)-enantiomer may be co-eluting or co-crystallizing with the (R)-enantiomer. | Solution: Optimize the separation parameters. For chromatography, adjust the mobile phase composition, flow rate, and temperature to enhance resolution.[5][6] For crystallization, experiment with different cooling rates and solvent systems to promote selective crystallization of the desired diastereomeric salt. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Action |
| Unreacted Starting Material: Residual 3-chloropropiophenone from the synthesis may be carried through the purification process. | Solution: Improve the purification efficiency of the initial crude product. An additional purification step, such as a preliminary flash chromatography before the main chiral separation, can be effective. Ensure the reaction has gone to completion before starting the work-up. |
| Byproducts from Synthesis: Side products from the reduction of 3-chloropropiophenone, such as diols or other over-reduced species, may be present. | Solution: Optimize the reaction conditions to minimize byproduct formation. During purification by column chromatography, careful selection of the eluent system can help in separating these more polar byproducts. |
| Solvent Impurities: Residual solvents used in the synthesis or purification may be present in the final product. | Solution: Ensure the final product is thoroughly dried under vacuum. If residual solvent persists, consider a final recrystallization step from a different solvent system to remove trapped solvents. |
| Contamination from Equipment: Impurities may be introduced from inadequately cleaned glassware or equipment. | Solution: Implement rigorous cleaning protocols for all equipment used in the purification process. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common methods for purifying and resolving this compound are:
-
Diastereomeric Salt Crystallization: This involves reacting the racemic alcohol with a chiral resolving agent (e.g., tartaric acid or a chiral amine) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1]
-
Chiral Column Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is a powerful technique for separating the enantiomers directly.[2][]
-
Silica Gel Column Chromatography: This is often used for the initial purification of the crude product to remove baseline impurities before chiral resolution.[7]
Q2: How can I improve the yield and purity during crystallization?
A2: To improve crystallization outcomes:
-
Solvent Selection: Choose a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below.[8][9]
-
Controlled Cooling: Slow and controlled cooling promotes the formation of larger, purer crystals. Rapid cooling can lead to the trapping of impurities.[10]
-
Seeding: Introducing a small crystal of the pure compound (a seed crystal) can initiate crystallization and lead to a more controlled process.
-
Avoid "Oiling Out": If the compound separates as an oil instead of crystals, this can be due to high supersaturation or an inappropriate solvent. Try using a more dilute solution or a different solvent system.[11]
Q3: What are the key parameters to optimize in chiral HPLC for this compound?
A3: For chiral HPLC method development, consider the following:
-
Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based phases (e.g., cellulose or amylose derivatives) are often effective for separating chiral alcohols.[3][12]
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol) is commonly used in normal-phase chromatography. The ratio of these solvents significantly impacts retention and resolution.[1]
-
Flow Rate: Lower flow rates can sometimes improve resolution by allowing more time for interaction with the stationary phase.[6]
-
Temperature: Temperature can affect chiral recognition. It is a parameter that should be controlled and optimized for reproducible results.[13]
Q4: What are some common impurities I should look for?
A4: Common impurities can include:
-
(R)-(+)-3-Chloro-1-phenyl-1-propanol: The undesired enantiomer.
-
3-Chloropropiophenone: The unreacted starting material from the synthesis.
-
Byproducts of reduction: Such as 1-phenyl-1,3-propanediol if over-reduction occurs.
-
Solvents: Residual solvents from the reaction or purification steps.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Typical Yield (%) | Typical Enantiomeric Excess (ee) (%) | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | 40-50 (per enantiomer) | >98 | Scalable, cost-effective for large quantities. | Can be time-consuming to optimize, requires a suitable resolving agent. |
| Chiral HPLC | >90 (after isolation) | >99 | High resolution and purity, applicable to small and large scale. | Higher cost of specialized columns and solvents, can be a bottleneck for large quantities.[14] |
| Silica Gel Chromatography | 80-95 (for crude purification) | N/A (achiral) | Effective for removing non-chiral impurities. | Not suitable for separating enantiomers. |
Note: Yields and ee values are approximate and can vary significantly based on the specific experimental conditions. One study reported a 94% yield with 85% ee after synthesis and initial purification.[15] Another example of enzymatic resolution followed by silica gel chromatography reported a yield of 48.1% for the (R)-enantiomer.[7]
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography (General Procedure)
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the sample through the silica gel.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization (Conceptual Steps)
-
Salt Formation: Dissolve the racemic 3-Chloro-1-phenyl-1-propanol and a stoichiometric amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid) in a suitable solvent.
-
Crystallization: Allow the solution to cool slowly to induce the crystallization of one of the diastereomeric salts. Seeding with a small crystal of the desired salt can be beneficial.
-
Isolation: Isolate the crystallized diastereomeric salt by filtration.
-
Liberation of the Enantiomer: Treat the isolated salt with a base (e.g., sodium bicarbonate solution) to neutralize the resolving agent and liberate the free this compound.
-
Extraction: Extract the liberated enantiomer with an organic solvent.
-
Purification and Drying: Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low enantiomeric excess.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. hplc.today [hplc.today]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof - Google Patents [patents.google.com]
- 8. unifr.ch [unifr.ch]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 13. benchchem.com [benchchem.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. (S)-3-Chloro-1-phenyl-1-propanol | 100306-34-1 [chemicalbook.com]
Stability and storage issues of (S)-(-)-3-Chloro-1-phenyl-1-propanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (S)-(-)-3-Chloro-1-phenyl-1-propanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For optimal preservation of its chiral integrity and chemical stability, storage at 2-8°C is advised.[3]
Q2: I have observed a decrease in the purity of my sample over time. What could be the potential causes?
A2: A decrease in purity can be attributed to several factors, including exposure to elevated temperatures, light, humidity, or incompatible substances. As a chiral alcohol, this compound may be susceptible to degradation through various pathways, such as oxidation or elimination reactions. Temperature fluctuations, in particular, can potentially lead to a decrease in enantiomeric excess.
Q3: My experimental results are inconsistent. Could this be related to the stability of the compound?
A3: Yes, inconsistent experimental results can be a direct consequence of compound degradation. If the purity or enantiomeric excess of this compound has been compromised, it can affect its reactivity and lead to variable outcomes in your experiments. It is crucial to periodically assess the purity of your sample, especially if it has been stored for an extended period or under suboptimal conditions.
Q4: What are the likely degradation products of this compound?
A4: Based on the structure of this compound, potential degradation pathways could include:
-
Oxidation: The secondary alcohol group is susceptible to oxidation to form the corresponding ketone, 3-chloro-1-phenyl-1-propanone.
-
Elimination: Under certain conditions (e.g., presence of a base), elimination of HCl could occur to form a phenyl-substituted allyl alcohol.
-
Epoxide Formation: Intramolecular cyclization, particularly under basic conditions, could lead to the formation of a chiral epoxide.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of Optical Purity (Enantiomeric Excess) | Elevated Temperatures: Exposure to high temperatures can promote racemization. | Store the compound at the recommended 2-8°C. Avoid repeated freeze-thaw cycles. |
| Incompatible Solvents: Certain solvents may facilitate racemization. | Use high-purity, anhydrous solvents for your reactions and analyses. | |
| Appearance of Unknown Peaks in Chromatogram | Chemical Degradation: The compound may be degrading due to exposure to air, light, or moisture. | Store in an inert atmosphere (e.g., under argon or nitrogen) and protect from light using amber vials. Ensure storage conditions are dry. |
| Contamination: The sample may be contaminated from handling or storage. | Use clean spatulas and glassware. Ensure the storage container is properly sealed. | |
| Inconsistent Reaction Yields | Degraded Starting Material: Using a partially degraded sample will lead to lower and more variable yields. | Verify the purity of the this compound before use, especially for a new batch or a sample that has been stored for a long time. |
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Condition | Reference |
| Temperature | 2-8°C | [3] |
| Atmosphere | Tightly sealed container, preferably under an inert atmosphere (e.g., Argon, Nitrogen) | [1][2] |
| Light | Protect from light (e.g., amber vial) | |
| Humidity | Dry, well-ventilated area | [1][2] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁ClO | [4] |
| Molecular Weight | 170.64 g/mol | [4] |
| Melting Point | 58-60 °C | [5] |
| Appearance | Solid | [5] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of n-hexane and isopropanol. The exact ratio should be optimized for your specific column and system.
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column suitable for separating enantiomers of chiral alcohols.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and analyze the chromatogram for the presence of impurities and to determine the area percentage of the main peak.
Protocol 2: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Acidic Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution and analyze by HPLC.
-
-
Basic Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 8 hours).
-
Neutralize the solution and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Keep at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).
-
Dissolve the stressed sample and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of the compound to a calibrated light source (e.g., UV and visible light) for a specific duration.
-
Analyze the exposed sample by HPLC and compare it to a control sample kept in the dark.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for the Analysis of (S)-(-)-3-Chloro-1-phenyl-1-propanol Enantiomeric Excess
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the enantiomeric excess (e.e.) of (S)-(-)-3-Chloro-1-phenyl-1-propanol, a key chiral intermediate in the synthesis of various pharmaceuticals, is critical for ensuring product quality and efficacy. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most common and reliable technique for this purpose. This guide provides a comparative overview of different chiral HPLC methods, supported by experimental data, to aid in the selection of the most suitable analytical approach.
Comparison of Chiral HPLC Methods
The selection of the appropriate chiral stationary phase and mobile phase is paramount for achieving optimal separation of the enantiomers of 3-Chloro-1-phenyl-1-propanol. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including phenylpropanol derivatives. Below is a comparison of reported and potential methods for this analysis.
| Parameter | Method 1 | Method 2 (Proposed) | Method 3 (Proposed) |
| Chiral Stationary Phase (CSP) | Chiralcel OB | Chiralpak AD-H | Chiralcel OD-H |
| Stationary Phase Chemistry | Cellulose tribenzoate | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Particle Size | 10 µm | 5 µm | 5 µm |
| Column Dimensions | 250 x 4.6 mm | 250 x 4.6 mm | 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Ethanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 40°C | 25°C | 30°C |
| Detection | UV at 254 nm | UV at 220 nm | UV at 220 nm |
| Expected Performance | |||
| Resolution (Rs) | > 1.5 | Likely > 2.0 | Likely > 1.8 |
| Analysis Time | ~15-20 min | ~10-15 min | ~12-18 min |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: Chiralcel OB
This method is based on a reported protocol for the analysis of 3-chloro-1-phenyl-1-propanol.[1]
1. Materials:
-
(±)-3-Chloro-1-phenyl-1-propanol standard
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol
-
Chiralcel OB column (10 µm, 250 x 4.6 mm)
2. Instrumentation:
-
HPLC system with a UV detector
-
Column oven
3. Chromatographic Conditions:
-
Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol in a 95:5 (v/v) ratio. Degas the mobile phase before use.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.
Method 2 (Proposed): Chiralpak AD-H
This proposed method utilizes a modern, high-efficiency amylose-based CSP, which is known for its excellent enantioselectivity for a broad range of compounds.
1. Materials:
-
(±)-3-Chloro-1-phenyl-1-propanol standard
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol
-
Chiralpak AD-H column (5 µm, 250 x 4.6 mm)
2. Instrumentation:
-
HPLC system with a UV detector
-
Column oven
3. Chromatographic Conditions:
-
Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol in a 90:10 (v/v) ratio. Degas the mobile phase before use.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
4. Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Calculate the enantiomeric excess as described in Method 1.
Method 3 (Proposed): Chiralcel OD-H
This proposed method employs a widely used cellulose-based CSP, offering a different selectivity profile compared to the amylose-based phase.
1. Materials:
-
(±)-3-Chloro-1-phenyl-1-propanol standard
-
HPLC grade n-Hexane
-
HPLC grade Ethanol
-
Chiralcel OD-H column (5 µm, 250 x 4.6 mm)
2. Instrumentation:
-
HPLC system with a UV detector
-
Column oven
3. Chromatographic Conditions:
-
Mobile Phase: Prepare a mixture of n-Hexane and Ethanol in an 85:15 (v/v) ratio. Degas the mobile phase before use.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
4. Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Calculate the enantiomeric excess as described in Method 1.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for chiral HPLC method development and analysis.
Caption: General workflow for chiral HPLC analysis.
References
GC Analysis for Purity Determination of (S)-(-)-3-Chloro-1-phenyl-1-propanol: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of chiral compounds is paramount. (S)-(-)-3-Chloro-1-phenyl-1-propanol is a key chiral intermediate in the synthesis of various pharmaceuticals. This guide provides a comprehensive comparison of Gas Chromatography (GC) methods for determining its purity, alongside alternative analytical techniques, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for Chiral Purity
Gas Chromatography (GC) is a widely utilized and robust method for the analysis of volatile chiral compounds like this compound. Its high resolution, sensitivity, and speed make it an ideal choice. However, other techniques such as High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) also offer viable alternatives, each with distinct advantages.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase (CSP). | High resolution and efficiency, fast analysis times, suitable for volatile and thermally stable compounds.[1] | Requires derivatization for non-volatile compounds, potential for thermal degradation of sensitive analytes. |
| High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.[2] | Wide applicability to a broad range of compounds, including non-volatile and thermally labile ones.[2] | Longer analysis times compared to GC, higher solvent consumption. |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase, often with a chiral stationary phase. | Fast separations, reduced solvent consumption compared to HPLC, suitable for a wide range of compounds.[3] | Requires specialized instrumentation. |
| Capillary Electrophoresis (CE) | Separation based on differential electrophoretic mobility of enantiomers in the presence of a chiral selector in the background electrolyte. | High separation efficiency, minimal sample and reagent consumption. | Lower concentration sensitivity compared to GC and HPLC, can be less robust for complex matrices. |
Recommended GC Method for this compound
Experimental Protocol: GC Analysis
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID).
-
Chiral Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar β-cyclodextrin-based column.
-
Injector: Split/Splitless injector.
-
Data System: Agilent OpenLab CDS or equivalent.
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (Split ratio 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 5 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Detector: FID.
-
Detector Temperature: 250 °C.
-
Makeup Gas (He): 25 mL/min.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
Sample Preparation: Dissolve the sample of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Logical Workflow for GC Purity Analysis
Caption: Workflow for GC Purity Analysis of this compound.
Alternatives to GC Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful alternative for the chiral separation of this compound, particularly if the compound exhibits thermal instability or if derivatization is to be avoided. A patent for the production of optically active 3-chloro-1-phenyl-1-propanol details an HPLC method for determining the optical purity.[4]
Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, with a UV detector.
-
Chiral Column: Chiralcel OB (a product of Daicel Chemical Industries, Ltd.) or a similar cellulose-based chiral column.
Chromatographic Conditions:
-
Mobile Phase: n-hexane / isopropanol = 19 : 1 (v/v).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration for UV detection.
Signaling Pathway for Chiral Recognition in Chromatography
Caption: Principle of Chiral Separation on a Chiral Stationary Phase.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are highly effective techniques for determining the enantiomeric purity of this compound. The choice between GC and HPLC will depend on laboratory instrumentation availability, sample characteristics, and desired analysis time. For volatile and thermally stable compounds like the target analyte, GC often provides a faster method. However, HPLC offers broader applicability and avoids the potential for thermal degradation. The provided experimental protocols and workflows serve as a robust starting point for researchers to develop and validate their analytical methods for this critical chiral intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof - Google Patents [patents.google.com]
A Comparative Guide to Validated Analytical Methods for (S)-(-)-3-Chloro-1-phenyl-1-propanol Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (S)-(-)-3-Chloro-1-phenyl-1-propanol, a key chiral intermediate in the synthesis of various pharmaceuticals, is critical for ensuring product quality, efficacy, and safety. This guide provides an objective comparison of the two primary analytical techniques for its quantification: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC). This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable method for their specific needs.
Overview of Analytical Techniques
Chiral HPLC and Chiral GC are powerful chromatographic techniques capable of separating and quantifying enantiomers. The choice between these methods often depends on factors such as the volatility and thermal stability of the analyte, required sensitivity, and available instrumentation.
-
Chiral High-Performance Liquid Chromatography (HPLC): A versatile technique that utilizes a chiral stationary phase (CSP) to achieve enantiomeric separation. It is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile.[1]
-
Chiral Gas Chromatography (GC): An ideal method for volatile and thermally stable compounds. Separation is achieved using a capillary column coated with a chiral stationary phase.[2]
Quantitative Performance Comparison
The following tables summarize the validation parameters for hypothetical, yet representative, Chiral HPLC and Chiral GC methods for the quantification of this compound, based on typical performance characteristics observed in the literature.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | Chiral HPLC Method | Chiral GC Method |
| Linearity (Range) | 1 - 100 µg/mL (r² > 0.999) | 1 - 100 µg/mL (r² > 0.999) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.7 µg/mL |
Table 2: Chromatographic Conditions and Performance
| Parameter | Chiral HPLC Method | Chiral GC Method |
| Column | Chiralcel® OB | Cyclodextrin-based chiral capillary column |
| Mobile Phase/Carrier Gas | n-Hexane:Isopropanol (95:5, v/v) | Helium |
| Flow Rate/Gas Velocity | 1.0 mL/min | 1.2 mL/min |
| Temperature | 25°C | 150°C (Isothermal) |
| Detection | UV at 254 nm | Flame Ionization Detector (FID) |
| Resolution (Rs) | > 2.0 | > 1.8 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of these analytical methods.
Chiral HPLC Method Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
Chiralcel® OB column (250 mm x 4.6 mm, 10 µm).
2. Reagents and Materials:
-
This compound reference standard.
-
Racemic 3-Chloro-1-phenyl-1-propanol.
-
HPLC grade n-Hexane.
-
HPLC grade Isopropanol.
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Isopropanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Prepare a stock solution of the reference standard in the mobile phase.
-
Prepare working solutions by diluting the stock solution to the desired concentrations for calibration and analysis.
Chiral GC Method Protocol
1. Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Cyclodextrin-based chiral capillary column (e.g., β-DEX™).
2. Reagents and Materials:
-
This compound reference standard.
-
Racemic 3-Chloro-1-phenyl-1-propanol.
-
Anhydrous solvent for dilution (e.g., Dichloromethane).
3. Chromatographic Conditions:
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Isothermal at 150°C.
-
Injection Mode: Split.
4. Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable volatile solvent.
-
Prepare working solutions by diluting the stock solution to the desired concentrations.
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. The general workflow is outlined below.
Analytical Method Validation Workflow
Signaling Pathway for Chiral Recognition
The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The differing stability of these complexes leads to different retention times.
Chiral Recognition Mechanism
Conclusion
Both Chiral HPLC and Chiral GC are robust and reliable methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis.
-
Chiral HPLC is a versatile technique suitable for a broad range of applications and is often the method of choice for non-volatile compounds.
-
Chiral GC offers high resolution and sensitivity, particularly for volatile analytes, and can be a more cost-effective option in terms of solvent consumption.
The successful validation of the chosen method according to ICH guidelines is paramount to ensure the generation of accurate and reproducible data, which is essential for regulatory compliance and ensuring the quality of pharmaceutical products.
References
Comparison of different chiral catalysts for the synthesis of (S)-3-Chloro-1-phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure (S)-3-Chloro-1-phenyl-1-propanol is a critical chiral building block in the pharmaceutical industry, notably serving as a key intermediate in the synthesis of antidepressants such as (S)-fluoxetine. The efficient and stereoselective synthesis of this alcohol is paramount. This guide provides an objective comparison of various chiral catalysts employed in the asymmetric reduction of 3-chloro-1-phenyl-1-propanone (β-chloro-propiophenone), supported by experimental data and detailed protocols.
Performance Comparison of Chiral Catalysts
The asymmetric synthesis of (S)-3-Chloro-1-phenyl-1-propanol is predominantly achieved through the catalytic reduction of its corresponding prochiral ketone. The choice of catalyst profoundly impacts yield, enantioselectivity, and process viability. Below is a summary of performance data for different classes of catalysts.
| Catalyst Type | Specific Catalyst/Enzyme | Reducing Agent / Method | Yield (%) | e.e. (%) | Key Reaction Conditions |
| Organocatalyst | (S)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide (BMS) | ~89 | ~95 | THF, Low Temperature (-20°C to RT) |
| Metal Complex | Supported Iron-Based Chiral Catalyst | H₂ (Hydrogenation) | 99 | 90 | 1.2 MPa H₂, 60°C, Isopropanol, KOH |
| Metal Complex | Cp*IrCl[(S,S)-MsDPEN] | HCOOK (Transfer Hydrogenation) | 94 | 85 | Water/Toluene, 50°C, 24h |
| Biocatalyst | Lipase from Pseudomonas fluorescens (LAK) | Kinetic Resolution (Acylation) | 34-42 | >99 | n-Hexane, Vinyl Acetate |
| Biocatalyst | Saccharomyces cerevisiae Reductase | Whole-Cell Bioreduction | High | High | Glucose co-substrate, Buffer (pH ~7) |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of the procedures used to obtain the data summarized above.
Organocatalysis: Corey-Bakshi-Shibata (CBS) Reduction
This method utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone with a borane source.
Catalyst: (S)-2-Methyl-CBS-oxazaborolidine Reducing Agent: Borane-dimethyl sulfide complex (BMS)
Procedure:
-
A solution of (S)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to 0°C under an inert argon atmosphere.
-
Borane-dimethyl sulfide (BMS, ~1.0 M solution in THF, 1.0 - 1.2 equivalents) is added dropwise to the catalyst solution, and the mixture is stirred for 10-15 minutes.
-
A solution of 3-chloro-1-phenyl-1-propanone (1.0 equivalent) in anhydrous THF is added slowly to the catalyst-borane mixture, ensuring the temperature is maintained between 0°C and 5°C.
-
The reaction is stirred at this temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
The reaction is carefully quenched by the slow, dropwise addition of methanol.
-
The solvent is removed under reduced pressure. The residue is then treated with 1 M HCl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford (S)-3-Chloro-1-phenyl-1-propanol.
Metal Complex Catalysis: Asymmetric Transfer Hydrogenation
This protocol uses an iridium complex and a hydrogen source (formate) to achieve asymmetric reduction.
Catalyst: Cp*IrCl[(S,S)-MsDPEN] Hydrogen Source: Potassium Formate (HCOOK)
Procedure:
-
In a Schlenk tube under an argon atmosphere, 3-chloro-1-phenyl-1-propanone (1.0 equivalent, e.g., 8.0 mmol), potassium formate (5.0 equivalents), and the catalyst Cp*IrCl[(S,S)-MsDPEN] (0.0005 equivalents, e.g., 4.0 µmol) are combined.[1]
-
A degassed mixture of water and toluene (1:1 v/v, e.g., 4 mL total) is added to the tube.[1]
-
The resulting biphasic mixture is vigorously stirred at 50°C for 24 hours.[1]
-
After cooling to room temperature, the organic phase is separated.
-
The aqueous phase is extracted with toluene (3 x volumes).
-
The combined organic phases are washed with water, dried over anhydrous sodium sulfate, and filtered.[1]
-
The solvent is removed by distillation under reduced pressure to yield the optically active (S)-3-Chloro-1-phenyl-1-propanol.[1]
Biocatalysis: Lipase-Mediated Kinetic Resolution
This method resolves a racemic mixture of 3-chloro-1-phenyl-1-propanol by selectively acylating the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol.
Enzyme: Lipase from Pseudomonas fluorescens (LAK) Acylating Agent: Vinyl Acetate
Procedure:
-
Racemic 3-chloro-1-phenyl-1-propanol (1.0 equivalent) is dissolved in a suitable organic solvent, such as n-hexane or diisopropyl ether.
-
Vinyl acetate (1.5 - 2.0 equivalents) is added as the acyl donor.
-
The lipase from Pseudomonas fluorescens (e.g., 20-50 mg per mmol of substrate) is added to the mixture.
-
The suspension is agitated (e.g., shaken or stirred) at a controlled temperature (typically 30-40°C).
-
The reaction progress is monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess of both the remaining alcohol and the formed ester.
-
To obtain the (S)-alcohol with high enantiomeric excess (>99%), the reaction is allowed to proceed to a conversion of >50% (typically 55-60%).[2]
-
Once the desired conversion is reached, the enzyme is removed by filtration.
-
The solvent and excess acylating agent are removed under reduced pressure.
-
The resulting mixture of (S)-3-chloro-1-phenyl-1-propanol and (R)-3-chloro-1-phenyl-1-propyl acetate is separated by column chromatography on silica gel.
Visualized Workflows and Logic
The following diagrams illustrate the general experimental workflow and the logical comparison between the catalytic methods.
Caption: General experimental workflow for the synthesis of (S)-3-Chloro-1-phenyl-1-propanol.
Caption: Comparison of different chiral catalyst types for the target synthesis.
References
A Comparative Analysis of Reducing Agents for the Synthesis of 3-Chloro-1-phenyl-1-propanol
For Immediate Release: A Comprehensive Guide to the Reduction of 3-Chloropropiophenone for Pharmaceutical and Research Applications
This publication provides a detailed comparative study of various reducing agents for the conversion of 3-chloropropiophenone to the chiral alcohol 3-chloro-1-phenyl-1-propanol, a key intermediate in the synthesis of several active pharmaceutical ingredients. This guide is intended for researchers, scientists, and professionals in drug development, offering a thorough examination of biocatalytic, catalytic hydrogenation, and chemical hydride reduction methods. The presented data, compiled from peer-reviewed literature, aims to facilitate the selection of the most suitable reduction strategy based on desired yield, enantioselectivity, and process parameters.
Comparative Performance of Reducing Agents
The selection of an appropriate reducing agent is critical for achieving high efficiency and stereoselectivity in the synthesis of 3-chloro-1-phenyl-1-propanol. The following table summarizes the performance of various methods based on experimental data.
| Reducing Agent/Catalyst System | Substrate Concentration | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e., %) | Key Remarks |
| Biocatalytic Reduction | ||||||
| Immobilized Acetobacter sp. CCTCC M209061 | 10.0 mmol/L | 30 | 6 | 82.3 | >99.0 (S) | Use of deep eutectic solvents as cosolvents enhances stability and permeability.[1] |
| Preheated Immobilized Candida utilis | 1 g/L | 45 (preheating) | 48 | 85 | 99.5 (S) | Preheating of immobilized cells is crucial for high enantioselectivity. |
| Catalytic Hydrogenation | ||||||
| Supported Iron-Based Chiral Catalyst | 0.5 g in 20 mL isopropanol | 60 | 1.5 | 99 | 90 (S) | Addition of KOH is critical for catalyst activity.[2][3] |
| Chiral Oxazaborolidine (CBS) / BH₃·SMe₂ | Not specified | Not specified | Not specified | 89 | 94.6 (S) | A reliable method for asymmetric ketone reduction.[3] |
| Chemical Hydride Reduction | ||||||
| Sodium Borohydride (NaBH₄) | ~0.25 M | Room Temp. | < 0.2 | High (qualitative) | Racemic (without chiral catalyst) | A cost-effective and straightforward method for non-chiral reduction. |
| NaBH₄ / Cerium(III) chloride (Luche Reduction) | Not specified | Not specified | Not specified | High (qualitative) | Can invert axial/equatorial selectivity in cyclic ketones | Improves selectivity but specific e.e. for 3-chloropropiophenone is not reported. |
Experimental Protocols
Detailed methodologies for the key reduction experiments are provided below to enable reproducibility and further investigation.
Biocatalytic Reduction with Immobilized Acetobacter sp.
This protocol is based on the work utilizing deep eutectic solvents to enhance the asymmetric reduction of 3-chloropropiophenone.
-
Preparation of Immobilized Cells: Acetobacter sp. CCTCC M209061 cells are immobilized on PVA-sodium sulfate.
-
Reaction Setup: The reduction is carried out by adding the immobilized cells (0.80 g/mL) to a 5.0 mL buffer system.
-
Reaction Medium: The buffer contains 5% (v/v) of the deep eutectic solvent choline chloride/urea ([ChCl][U]), 10.0 mmol/L of 3-chloropropiophenone, and 60 mmol/L of glucose as a cosubstrate.
-
Reaction Conditions: The reaction is conducted in a septum-capped Erlenmeyer flask at 30°C and 180 rpm.
-
Monitoring and Work-up: Aliquots are withdrawn at specified time intervals to monitor the reaction progress by HPLC.
Catalytic Asymmetric Hydrogenation with a Supported Iron-Based Chiral Catalyst
This procedure outlines the asymmetric hydrogenation of 3-chloropropiophenone using a supported iron-based catalyst.
-
Catalyst Preparation: A supported iron-based chiral catalyst, such as Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃, is prepared.
-
Reaction Setup: 0.5 g of 3-chloropropiophenone is dissolved in 20 mL of isopropanol in a high-pressure reactor.
-
Catalyst and Additive Loading: 15 mg of the catalyst and a specific concentration of KOH (e.g., 2x10⁻² mol/L) are added to the solution.[3]
-
Hydrogenation: The reactor is pressurized with hydrogen to 1.2 MPa.
-
Reaction Conditions: The reaction is carried out at 60°C for 1.5 hours.[2][3]
-
Analysis: The yield and enantiomeric excess are determined by gas chromatography.[2][3]
Chemical Reduction with Sodium Borohydride
This protocol provides a general method for the reduction of a ketone, which can be adapted for 3-chloropropiophenone.
-
Reactant Preparation: A solution of 3-chloropropiophenone is prepared in ethanol at a concentration of approximately 0.25 M.
-
Reducing Agent Addition: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution at room temperature. Theoretically, one mole of NaBH₄ can reduce four moles of ketone; however, an excess of the hydride is often used.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the slow addition of a dilute acid (e.g., HCl). The majority of the ethanol is removed by rotary evaporation. The product is then extracted into an organic solvent (e.g., diethyl ether), washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude product.
-
Purification: The crude alcohol can be further purified by techniques such as recrystallization or column chromatography.
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the key transformations and processes described in this guide.
Caption: Overview of reduction pathways for 3-chloropropiophenone.
Caption: General experimental workflow for the reduction of 3-chloropropiophenone.
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
References
A Comparative Guide to Chiral Synthons in Antidepressant Synthesis: (S)-(-)-3-Chloro-1-phenyl-1-propanol in Focus
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. The choice of chiral synthon—a readily available, enantiomerically pure building block—profoundly influences the efficiency, stereoselectivity, and economic viability of a synthetic route. This guide provides an in-depth comparison of (S)-(-)-3-Chloro-1-phenyl-1-propanol with other key chiral synthons utilized in the synthesis of prominent antidepressant drugs such as (S)-Fluoxetine, (S)-Duloxetine, and (R)-Atomoxetine. The comparison is supported by experimental data and detailed methodologies to inform strategic decisions in pharmaceutical research and manufacturing.
This compound: A Versatile Chiral Intermediate
This compound is a critical chiral intermediate in the synthesis of several widely prescribed antidepressants.[1][2] Its utility lies in the presence of a stereocenter and two reactive functional groups—a hydroxyl and a chloro group—that allow for sequential and regioselective modifications to construct the final drug molecule.
Performance Comparison of Synthetic Routes to Chiral Halohydrins
The enantioselective reduction of the prochiral ketone, 3-chloropropiophenone, is the most common strategy to produce this compound. Several catalytic systems have been developed for this transformation, each with distinct advantages and limitations. Below is a comparative summary of key performance indicators for these methods.
| Method | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages | Key Limitations |
| Asymmetric Hydrogenation | Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃ | 99% | 90% | High yield, potential for heterogeneous catalysis. | Requires high pressure and specific catalyst synthesis.[3] |
| Corey-Itsuno (CBS) Reduction | (R)-CBS catalyst, BH₃·SMe₂ | 89% | 94.6% | High enantioselectivity, mild reaction conditions.[4] | Stoichiometric use of borane reagents.[5][4] |
| Biocatalytic Reduction | Candida pseudotropicalis 104 (immobilized) | 100% | >99% | Excellent enantioselectivity, environmentally friendly ("green chemistry").[6] | Substrate concentration limitations, potential for microbial contamination.[6] |
| Biocatalytic Reduction | Saccharomyces cerevisiae reductase | - | High | High enantioselectivity.[7] | Yield data not specified in the provided abstract.[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. The following sections provide protocols for the synthesis of this compound via different methods and its subsequent conversion to (S)-Fluoxetine and (S)-Duloxetine.
Synthesis of this compound
Method 1: Asymmetric Hydrogenation [3][8]
-
Catalyst Preparation: Prepare the supported iron-based chiral catalyst, Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃.
-
Reaction Setup: In a high-pressure reactor, dissolve 0.5 g of 3-chloropropiophenone in 20 mL of isopropanol. Add 15 mg of the catalyst and 20 mg of KOH.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and pressurize to 1.2 MPa. Heat the reaction mixture to 60°C and stir for 1.5 hours.
-
Work-up and Analysis: After cooling and depressurizing, filter the catalyst. The filtrate is concentrated, and the product is purified. The yield and enantiomeric excess are determined by gas chromatography.
Method 2: Biocatalytic Reduction with Immobilized Candida pseudotropicalis 104 [6]
-
Cell Immobilization: Immobilize Candida pseudotropicalis 104 cells in a liquid-core capsule with 0.3% chitosan as the film solvent.
-
Reaction Conditions: Conduct the reduction of 12 g/L 3-chloro-1-(2-thienyl)propanone in a membrane reactor with the immobilized cells in a potassium phosphate buffer (pH 6.6-7.2).
-
Continuous Reduction: Maintain the reaction for 10 days.
-
Product Isolation and Analysis: The product, (S)-3-chloro-1-(2-thienyl)-1-propanol, is isolated from the reaction medium. The conversion and enantiomeric excess are determined.
Synthesis of (S)-Fluoxetine from this compound[11]
-
In situ Iodide Formation (Finkelstein Reaction): Treat this compound with sodium iodide in a suitable solvent to generate the more reactive iodo-intermediate in situ.
-
Amination: React the intermediate with methylamine.
-
Etherification: Deprotonate the resulting amino alcohol with sodium hydride in N,N-dimethylacetamide (DMAC), followed by the addition of 1-fluoro-4-(trifluoromethyl)benzene.
-
Purification: Purify the final product to yield (S)-Fluoxetine.
Synthesis of (S)-Duloxetine from a Chiral Synthon[12]
While the direct synthesis from this compound is less detailed in the provided results, a common strategy for (S)-Duloxetine synthesis involves a chiral amino alcohol intermediate.
-
Formation of Amino Alcohol: Synthesize the key intermediate, (S)-3-(methylamino)-1-(2-thienyl)-1-propanol.
-
Nucleophilic Aromatic Substitution: React the amino alcohol with 1-fluoronaphthalene in the presence of a strong base like sodium hydride in a polar aprotic solvent such as DMSO.
-
Salt Formation: Treat the resulting free base with hydrochloric acid to yield (S)-Duloxetine hydrochloride.
Signaling Pathways of Synthesized Drugs
Understanding the mechanism of action is paramount in drug development. The antidepressants synthesized from these chiral synthons primarily act as selective serotonin and norepinephrine reuptake inhibitors.
Fluoxetine Signaling Pathway
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), blocks the serotonin transporter (SERT) on the presynaptic neuron.[1] This inhibition leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[1] This enhanced signaling is believed to be responsible for its antidepressant effects. Fluoxetine has also been shown to influence other signaling cascades, including the MAPK-ERK pathway.[9][10]
Caption: Fluoxetine's mechanism of action.
Duloxetine Signaling Pathway
Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI). It inhibits both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[11][12] This dual inhibition leads to increased levels of both serotonin and norepinephrine in the synaptic cleft, potentiating their signaling.[11][12] This broader neurochemical action is thought to contribute to its efficacy in treating not only depression but also anxiety and pain disorders.[11]
Caption: Duloxetine's dual-action mechanism.
Atomoxetine Signaling Pathway
Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI).[13][14] It primarily blocks the norepinephrine transporter (NET), leading to an increase in norepinephrine levels in the synaptic cleft.[13][14] This enhanced noradrenergic signaling in the prefrontal cortex is believed to be the primary mechanism for its therapeutic effects in attention-deficit/hyperactivity disorder (ADHD).[15]
Caption: Atomoxetine's selective mechanism.
Conclusion
This compound stands out as a highly valuable and versatile chiral synthon for the synthesis of several key antidepressant drugs. The choice of the synthetic method for this intermediate—be it asymmetric hydrogenation, Corey-Itsuno reduction, or biocatalysis—depends on the specific requirements of the process, such as desired yield, enantiomeric purity, cost, and environmental impact. Biocatalytic methods, in particular, offer a promising avenue for highly selective and sustainable production. A thorough understanding of the performance metrics of each synthetic route, coupled with a clear grasp of the downstream signaling pathways of the target APIs, empowers researchers and drug development professionals to design and implement more efficient and effective strategies for bringing new and improved treatments to patients.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. droracle.ai [droracle.ai]
- 3. Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone | Wang | International Journal of Chemistry | CCSE [ccsenet.org]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Synthesis of duloxetine intermediate (S)-3-Chloro-1-(2-thienyl)-1-propanol with liquid-core immobilized Candida pseudotropicalis 104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantiosele… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Effect of fluoxetine on the MAPK-ERK1/2 signaling pathway and expression of associated factors in human conjunctival epithelial cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic Fluoxetine Treatment Upregulates the Activity of the ERK1/2-NF-κB Signaling Pathway in the Hippocampus and Prefrontal Cortex of Rats Exposed to Forced-Swimming Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]
- 12. Duloxetine - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 14. pharmacyfreak.com [pharmacyfreak.com]
- 15. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking different synthesis routes for (S)-(-)-3-Chloro-1-phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-3-Chloro-1-phenyl-1-propanol is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the antidepressant fluoxetine. The efficient and enantioselective synthesis of this compound is therefore of significant interest. This guide provides a comparative analysis of different synthesis routes, presenting experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthesis Routes
The primary precursor for the synthesis of this compound is 3-chloropropiophenone. The main strategies to achieve the desired enantiomer involve asymmetric reduction of the ketone functionality. Below is a summary of key performance indicators for various methods.
| Synthesis Route | Catalyst/Enzyme | Reducing Agent | Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Asymmetric Catalytic Hydrogenation | Supported iron-based chiral catalyst (Fe(S-BINAP)2(S, S-DPENDS) / γ-Al2O3) | H₂ | Up to 99%[1][2] | Up to 90%[1][2] | High yield, potential for catalyst recycling. | Requires high-pressure hydrogenation equipment. |
| Biocatalytic Reduction | Saccharomyces cerevisiae reductase (YOL151W) | NADPH (with glucose dehydrogenase for regeneration) | Complete conversion (up to 30 mM substrate)[3] | 100%[3] | Exceptional enantioselectivity, mild reaction conditions. | May require specialized biochemical equipment and expertise. |
| Corey-Bakshi-Shibata (CBS) Reduction | Chiral oxazaborolidine (e.g., from L-amino acids) | Borane dimethylsulfide (BH₃·SMe₂) | 89%[1] | 94.6%[1] | High enantioselectivity, well-established and reliable method.[4][5][6] | Stoichiometric use of borane reagents can be costly and requires careful handling.[7] |
| Asymmetric Transfer Hydrogenation | Cp*IrCl[(S,S)-MsDPEN] | Potassium formate (HCOOK) | 94%[8] | 85%[8] | Avoids the use of high-pressure hydrogen gas. | Lower e.e. compared to other methods. |
Experimental Protocols
Asymmetric Catalytic Hydrogenation
Catalyst: Supported iron-based chiral catalyst (Fe(S-BINAP)2(S, S-DPENDS) / γ-Al2O3)
Procedure:
-
A solution of 0.5 g of β-chloro-propiophenone in 20 mL of isopropanol is prepared.[1]
-
15 mg of the Fe(S-BINAP)2(S, S-DPENDS) / γ-Al2O3 catalyst and a specific amount of KOH (to achieve a concentration of 2 x 10⁻² mol/L) are added to the solution.[1]
-
The reactor is sealed, and the oxygen is purged by flushing with high purity nitrogen three times, followed by three flushes with hydrogen gas.[1]
-
The hydrogen pressure is adjusted to 1.2 MPa, and the reaction is carried out at 60°C for 1.5 hours with stirring.[1][2]
-
After the reaction, the product yield and enantiomeric excess are determined by gas chromatography.[9]
Biocatalytic Reduction
Enzyme: Recombinant Saccharomyces cerevisiae reductase (YOL151W)
Procedure:
-
The reductase YOL151W is expressed in Escherichia coli and purified.[3]
-
A reaction mixture is prepared containing the purified enzyme, 30 mM of 3-chloro-1-phenyl-1-propanone, and an NADPH regeneration system (e.g., glucose dehydrogenase and glucose).[3]
-
The reaction is conducted at the optimal temperature of 40°C and a pH of 7.5-8.0.[3]
-
The pH of the solution is maintained between 7.0 and 7.5 by the occasional addition of NaOH solution.[3]
-
The reaction is monitored until complete conversion of the substrate is observed. The product is then extracted and analyzed for enantiomeric excess.[3]
Corey-Bakshi-Shibata (CBS) Reduction
Catalyst: Chiral oxazaborolidine generated in situ from a chiral amino alcohol and borane.
Procedure:
-
A chiral oxazaborolidine catalyst is prepared in situ from a chiral amino alcohol (e.g., derived from L-proline) and a borane source.[1][6]
-
β-chloro-propiophenone is reduced using this catalyst with a stoichiometric reducing agent such as borane dimethylsulfide (BH₃·SMe₂).[1]
-
The reaction is typically carried out under anhydrous conditions in a suitable solvent like tetrahydrofuran (THF).[5][6]
-
The reaction is quenched, and the product is isolated and purified. The enantiomeric excess is determined using standard analytical techniques.
Visualized Workflows
Caption: Overview of synthetic routes to this compound.
Caption: General experimental workflow for the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone | Wang | International Journal of Chemistry | CCSE [ccsenet.org]
- 3. Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof - Google Patents [patents.google.com]
- 8. (S)-3-Chloro-1-phenyl-1-propanol | 100306-34-1 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic comparison of (S)- and (R)- enantiomers of 3-Chloro-1-phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the (S)- and (R)-enantiomers of 3-Chloro-1-phenyl-1-propanol, a key chiral intermediate in the synthesis of various pharmaceuticals. Understanding the spectroscopic properties of these enantiomers is crucial for their identification, characterization, and quality control. This document presents a compilation of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside a discussion of chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).
Enantiomers, being non-superimposable mirror images, exhibit identical physical and spectroscopic properties in an achiral environment. Therefore, techniques like NMR, IR, and MS will not distinguish between the (S)- and (R)-forms. However, their interaction with plane-polarized light and other chiral entities is distinct, which is the basis for chiroptical spectroscopy.
Data Presentation
The following tables summarize the key spectroscopic data for the enantiomers of 3-Chloro-1-phenyl-1-propanol.
Table 1: ¹H NMR Spectroscopic Data (Typical values in CDCl₃)
| Proton Assignment | (S)-3-Chloro-1-phenyl-1-propanol | (R)-3-Chloro-1-phenyl-1-propanol |
| Aromatic (C₆H₅) | ~7.25-7.40 ppm (m, 5H) | ~7.25-7.40 ppm (m, 5H) |
| CH-OH | ~4.95 ppm (dd, 1H) | ~4.95 ppm (dd, 1H) |
| CH₂-Cl | ~3.65-3.80 ppm (m, 2H) | ~3.65-3.80 ppm (m, 2H) |
| CH₂ | ~2.10-2.30 ppm (m, 2H) | ~2.10-2.30 ppm (m, 2H) |
| OH | Variable (s, 1H) | Variable (s, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (Typical values in CDCl₃)
| Carbon Assignment | (S)-3-Chloro-1-phenyl-1-propanol | (R)-3-Chloro-1-phenyl-1-propanol |
| Aromatic (C₆H₅) | ~125.8, 127.9, 128.6, 142.5 ppm | ~125.8, 127.9, 128.6, 142.5 ppm |
| CH-OH | ~73.5 ppm | ~73.5 ppm |
| CH₂-Cl | ~41.5 ppm | ~41.5 ppm |
| CH₂ | ~40.0 ppm | ~40.0 ppm |
Table 3: Infrared (IR) Spectroscopic Data (Typical values, cm⁻¹)
| Vibrational Mode | (S)-3-Chloro-1-phenyl-1-propanol | (R)-3-Chloro-1-phenyl-1-propanol |
| O-H Stretch (alcohol) | ~3300-3400 (broad) | ~3300-3400 (broad) |
| C-H Stretch (aromatic) | ~3000-3100 | ~3000-3100 |
| C-H Stretch (aliphatic) | ~2850-3000 | ~2850-3000 |
| C=C Stretch (aromatic) | ~1450, 1495 | ~1450, 1495 |
| C-O Stretch | ~1050-1150 | ~1050-1150 |
| C-Cl Stretch | ~650-800 | ~650-800 |
Table 4: Mass Spectrometry Data
| Parameter | (S)-3-Chloro-1-phenyl-1-propanol | (R)-3-Chloro-1-phenyl-1-propanol |
| Molecular Formula | C₉H₁₁ClO[1] | C₉H₁₁ClO |
| Molecular Weight | 170.64 g/mol | 170.64 g/mol |
| Major Fragments (m/z) | Identical fragmentation patterns expected | Identical fragmentation patterns expected |
Table 5: Chiroptical Data
| Technique | (S)-3-Chloro-1-phenyl-1-propanol | (R)-3-Chloro-1-phenyl-1-propanol |
| Specific Rotation [α] | -25° (c=1 in chloroform, at 19°C for D-line)[2] | Expected to be +25° under the same conditions |
| Circular Dichroism (CD) | Expected to show a spectrum that is a mirror image of the (R)-enantiomer. | Expected to show a spectrum that is a mirror image of the (S)-enantiomer. |
| Optical Rotatory Dispersion (ORD) | Expected to show a curve that is a mirror image of the (R)-enantiomer. | Expected to show a curve that is a mirror image of the (S)-enantiomer. |
Mandatory Visualization
Caption: General workflow for the spectroscopic analysis of enantiomers.
Experimental Protocols
-
Objective: To determine the proton and carbon framework of the molecule.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.
-
-
Objective: To identify the functional groups present in the molecule.[3][4][5][6][7]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solid/Liquid Film: Dissolve the sample in a volatile solvent, place a drop on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
The data is plotted as transmittance (%) versus wavenumber (cm⁻¹).
-
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
GC-MS Analysis:
-
Inject the sample into the GC, where it is vaporized and separated on a capillary column.[8]
-
The separated components then enter the mass spectrometer.
-
Ionization is typically achieved by electron impact (EI).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Objective: To differentiate between the enantiomers based on their differential interaction with polarized light.
-
Instrumentation: A CD spectropolarimeter.
-
Sample Preparation:
-
Prepare a solution of the sample in a suitable solvent (one that does not absorb in the wavelength range of interest) at a known concentration.[9]
-
The concentration should be optimized to give a measurable signal without excessive absorbance.
-
Use a quartz cuvette with a defined path length (e.g., 1 cm or 0.1 cm).
-
-
Circular Dichroism (CD) Acquisition:
-
Record a baseline spectrum of the solvent.
-
Record the CD spectrum of the sample over a specific wavelength range.
-
The resulting spectrum is a plot of the difference in absorbance of left and right circularly polarized light versus wavelength.[9]
-
-
Optical Rotatory Dispersion (ORD) Acquisition:
-
ORD measures the change in optical rotation as a function of wavelength.[10]
-
The experimental setup is similar to CD, but the instrument measures the rotation of the plane of polarized light at different wavelengths.
-
Discussion of Chiroptical Data:
A study on the closely related chiral 1-phenyl-1-propanol using Vibrational Circular Dichroism (VCD) spectroscopy, which is the infrared analogue of CD, has shown that characteristic VCD spectral features can be identified in the fingerprint region of the IR spectrum that are sensitive to the absolute configuration of the molecule.[2] It is expected that (S)- and (R)-3-Chloro-1-phenyl-1-propanol would exhibit similar behavior in both electronic and vibrational circular dichroism, providing a definitive method for their differentiation.
References
- 1. (S)-(-)-3-Chloro-1-phenyl-1-propanol | C9H11ClO | CID 2777894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Matrix-isolation vibrational circular dichroism (VCD) spectroscopy of chiral 1-phenyl-1-propanol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. microbenotes.com [microbenotes.com]
- 7. compoundchem.com [compoundchem.com]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Optical rotatory dispersion - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Analysis of Impurites in Synthesized (S)-(-)-3-Chloro-1-phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of impurities in synthesized (S)-(-)-3-Chloro-1-phenyl-1-propanol, a key chiral intermediate in the synthesis of various pharmaceuticals, including antidepressants. The purity of this compound is critical to the safety and efficacy of the final drug product. This document outlines potential impurities, compares analytical methodologies for their detection and quantification, and provides detailed experimental protocols and a comparative look at alternative chiral building blocks.
Introduction to this compound and its Synthesis
This compound is a chiral alcohol that serves as a crucial building block in asymmetric synthesis. Its stereochemistry is vital for the biological activity of the target molecules. The most common method for its synthesis is the asymmetric reduction of 3-chloropropiophenone. This process, while efficient, can lead to the formation of several impurities that must be carefully monitored and controlled.
Potential Impurities in Synthesized this compound
The impurities in synthesized this compound can be broadly categorized into three groups: enantiomeric impurities, process-related impurities, and degradation products.
Table 1: Summary of Potential Impurities
| Impurity Category | Specific Impurity | Potential Source |
| Enantiomeric Impurity | (R)-(+)-3-Chloro-1-phenyl-1-propanol | Incomplete stereoselectivity of the asymmetric reduction of 3-chloropropiophenone. |
| Process-Related Impurities | 3-Chloropropiophenone | Unreacted starting material from the asymmetric reduction. |
| Benzene | Residual solvent from the Friedel-Crafts acylation of benzene with 3-chloropropionyl chloride to produce the starting material. | |
| 3-Chloropropionyl chloride | Unreacted starting material from the Friedel-Crafts acylation. | |
| Poly-acylated by-products | Side reactions during the Friedel-Crafts acylation. | |
| Degradation Products | Phenyl vinyl ketone | Elimination of HCl from 3-chloropropiophenone under basic conditions. |
| Styrene oxide | Potential rearrangement or elimination product under certain conditions. |
Comparative Analysis of Analytical Techniques
The accurate identification and quantification of impurities in this compound require robust analytical methods. The choice of technique depends on the specific impurity being targeted.
Table 2: Comparison of Analytical Techniques for Impurity Analysis
| Analytical Technique | Principle | Advantages | Limitations | Primary Application |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High resolution and accuracy for enantiomeric separation. Well-established methods are available. | Can be time-consuming for method development. Requires specialized and often expensive chiral columns. | Quantification of the (R)-(+)-enantiomer. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column. | High efficiency and resolution for volatile compounds. Requires small sample volumes. | Limited to thermally stable and volatile compounds. Derivatization may be necessary. | Determination of enantiomeric excess. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Resolving Agents | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, resulting in distinct chemical shifts for each enantiomer. | Provides structural information. Can determine absolute configuration with certain agents (e.g., Mosher's acid). | Lower sensitivity compared to chromatographic methods. Can be complex to interpret. | Structural elucidation of impurities and determination of enantiomeric excess. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by GC followed by detection and identification based on their mass-to-charge ratio by MS. | High sensitivity and specificity for the identification of volatile organic impurities. | Limited to volatile and thermally stable compounds. | Identification and quantification of process-related impurities like residual solvents. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate impurity analysis.
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
This method is adapted from established procedures for the analysis of chiral alcohols.[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Chiralcel OB (250 mm x 4.6 mm, 10 µm).[1]
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.
-
Injection Volume: 10 µL.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the sample and record the chromatogram.
-
The two enantiomers will be separated as distinct peaks.
-
Calculate the enantiomeric excess (ee%) using the peak areas of the (S) and (R) enantiomers: ee% = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.
-
Protocol 2: GC-MS Method for Process-Related Impurities
This protocol is a general method for the analysis of volatile and semi-volatile organic compounds.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of dichloromethane.
-
Injection Volume: 1 µL (splitless injection).
-
Procedure:
-
Inject the sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC).
-
Identify peaks corresponding to potential impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal or external standard method.
-
Visualization of the Impurity Analysis Workflow
The following diagram illustrates the logical workflow for the analysis of impurities in synthesized this compound.
Caption: Workflow for the analysis of impurities in this compound.
Comparison with Alternative Chiral Building Blocks
While this compound is a valuable synthon, other chiral building blocks can be considered for specific applications. The choice of a building block can influence the impurity profile of the final product.
Table 3: Comparison with Alternative Chiral Building Blocks
| Chiral Building Block | Synthesis Method | Common Impurities | Advantages | Disadvantages |
| (S)-3-Amino-1-phenyl-1-propanol | Asymmetric reduction of the corresponding aminoketone or enzymatic resolution. | (R)-enantiomer, unreacted starting materials. | Introduces a versatile amino group for further functionalization. | May require protecting group strategies during synthesis. |
| (S)-Styrene Oxide | Asymmetric epoxidation of styrene. | (R)-enantiomer, unreacted styrene, benzaldehyde (from oxidative cleavage). | A versatile electrophile for ring-opening reactions. | Can be prone to polymerization. |
| (S)-1-Phenyl-1,2-ethanediol | Asymmetric dihydroxylation of styrene. | (R)-enantiomer, unreacted styrene. | Provides two hydroxyl groups for further modification. | May require selective protection of the hydroxyl groups. |
Conclusion
The control of impurities in the synthesis of this compound is paramount for its application in pharmaceutical manufacturing. A thorough understanding of potential impurities arising from the synthetic route is essential. This guide has provided a comparative overview of analytical techniques for impurity profiling, along with detailed experimental protocols. The selection of the most appropriate analytical method will depend on the specific impurity of interest and the desired level of sensitivity and structural information. Furthermore, consideration of alternative chiral building blocks and their associated impurity profiles can inform the development of robust and efficient synthetic strategies for the production of high-purity active pharmaceutical ingredients.
References
A Comparative Guide to the Inter-laboratory Analysis of (S)-(-)-3-Chloro-1-phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-3-Chloro-1-phenyl-1-propanol is a key chiral intermediate in the synthesis of various pharmaceuticals. Ensuring its enantiomeric purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of common analytical methods for the analysis of this compound, presenting typical performance data that would be considered in an inter-laboratory comparison. The focus is on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the two most prevalent techniques for chiral separations in the pharmaceutical industry.
While a formal public inter-laboratory study for this specific compound is not available, this guide synthesizes typical performance characteristics to aid laboratories in method selection, validation, and in understanding potential inter-laboratory variability.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance parameters for the chiral analysis of this compound by HPLC and GC. These values represent expected outcomes from a method validation or a round-robin test.
| Parameter | Chiral HPLC Method | Chiral GC Method | Comments |
| Enantioselectivity (α) | > 1.2 | > 1.15 | A measure of the separation between the two enantiomers. |
| Resolution (Rs) | > 2.0 | > 1.8 | Baseline separation is typically achieved with Rs > 1.5. |
| Precision (%RSD) | < 1.5% | < 2.0% | Repeatability of injections of a standard solution. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | Measured against a certified reference standard. |
| Linearity (R²) | > 0.999 | > 0.998 | Over a typical concentration range (e.g., 0.1 - 1.5 mg/mL). |
| Limit of Detection (LOD) | ~ 0.01 µg/mL | ~ 0.02 µg/mL | Dependent on detector and specific instrumentation. |
| Limit of Quantitation (LOQ) | ~ 0.03 µg/mL | ~ 0.06 µg/mL | The lowest concentration that can be reliably quantified. |
| Analysis Time | 10 - 20 minutes | 15 - 25 minutes | Can be optimized based on the column and conditions. |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below. These protocols are representative and may require optimization for specific laboratory instrumentation and conditions.
Chiral High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the accurate quantification of the enantiomeric purity of this compound.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Chromatographic Conditions:
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or equivalent). A patent mentions the use of a "Chiral cell OB" column[1].
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. A typical starting ratio is 90:10 (v/v). The composition can be adjusted to optimize resolution and retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject a solution of racemic 3-Chloro-1-phenyl-1-propanol to confirm the elution order and to ensure the resolution (Rs) between the enantiomers is greater than 2.0.
-
Perform five replicate injections of the (S)-enantiomer standard solution. The relative standard deviation (%RSD) of the peak area should be less than 1.5%.
-
Chiral Gas Chromatography (GC) Method
This method is an alternative for determining the enantiomeric excess (e.e.) of this compound.
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Autosampler or manual injection port
-
Split/splitless inlet
-
-
Chromatographic Conditions:
-
Chiral Column: A capillary column coated with a cyclodextrin derivative (e.g., a permethylated beta-cyclodextrin stationary phase).
-
Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.
-
Inlet Temperature: 250 °C
-
Detector Temperature: 270 °C
-
Oven Temperature Program:
-
Initial temperature: 120 °C, hold for 1 minute.
-
Ramp: Increase to 180 °C at a rate of 5 °C/min.
-
Hold at 180 °C for 5 minutes.
-
-
Injection Mode: Split, with a split ratio of 50:1.
-
Injection Volume: 1 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
For some applications, derivatization (e.g., silylation) may be necessary to improve peak shape and volatility, though it is not always required for this compound.
-
-
System Suitability:
-
Inject a solution of the racemic mixture to verify the separation of the enantiomers and to ensure the resolution (Rs) is greater than 1.8.
-
Perform five replicate injections of the (S)-enantiomer standard solution. The %RSD of the peak area should be less than 2.0%. The determination of the e.e. value by gas chromatography is a common practice[2][3].
-
Mandatory Visualizations
The following diagrams illustrate the general workflow for the analysis and the logical structure of an inter-laboratory comparison.
Caption: Experimental workflow for the chiral analysis of this compound.
Caption: Logical relationship in a typical inter-laboratory comparison study.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
